TY-51469
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(5-fluoro-3-methyl-1-benzothiophen-2-yl)sulfonylamino]-3-methylsulfonylphenyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O6S4/c1-10-13-8-12(21)4-6-16(13)31-20(10)33(28,29)23-14-5-3-11(7-17(14)32(2,26)27)18-22-15(9-30-18)19(24)25/h3-9,23H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRCULCCRGSSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)NC3=C(C=C(C=C3)C4=NC(=CS4)C(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TY-51469: A Potent Chymase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TY-51469 is a potent and specific inhibitor of chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells. Emerging research has identified chymase as a key player in various pathological processes, including inflammation, tissue remodeling, and fibrosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, effects on key signaling pathways, and its therapeutic potential in preclinical models of cardiac remodeling, pulmonary fibrosis, and inflammatory bowel disease. This document summarizes key quantitative data, outlines experimental methodologies from pivotal studies, and provides visual representations of the underlying biological pathways to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action: Chymase Inhibition
This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of chymase. Chymase is a multifunctional enzyme that contributes to pathology through several mechanisms, including the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, and the activation of various growth factors and matrix metalloproteinases (MMPs).
The primary mechanism of this compound involves the blockade of chymase-mediated activation of transforming growth factor-beta 1 (TGF-β1) and pro-matrix metalloproteinase-2 (pro-MMP-2).[1] By preventing the conversion of these precursors into their active forms, this compound effectively attenuates downstream signaling cascades that lead to cellular hypertrophy and fibrosis.[1]
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound against chymase has been quantified, demonstrating high potency.
| Target | Species | IC50 | Reference |
| Chymase | Simian | 0.4 nM | [2][3] |
| Chymase | Human | 7.0 nM | [2][3] |
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are a direct consequence of its ability to modulate key signaling pathways involved in inflammation and tissue remodeling.
Angiotensin II-Mediated Cardiac Remodeling
In the context of cardiac remodeling, Angiotensin II (Ang II) plays a central role by activating AT1 receptors on cardiomyocytes and cardiac fibroblasts. This activation triggers intracellular signaling, including the NADPH oxidase and ROS-MAPK pathways, leading to protein synthesis and cellular hypertrophy.[1] In fibroblasts, AT1 receptor activation upregulates latent TGF-β1 and pro-MMP-2. Chymase is a critical enzyme in the conversion of these precursors to their active forms, driving fibrotic processes.[1] this compound intervenes by blocking this chymase-dependent activation.[1]
Inflammatory Response in Pulmonary Fibrosis
In a mouse model of silica-induced pulmonary fibrosis, this compound was shown to suppress the accumulation of neutrophils in the lung.[4][5][6] This effect is associated with a reduction in the levels of macrophage inflammatory protein-2 (MIP-2), monocyte chemoattractant protein-1 (MCP-1), and transforming growth factor-β1 (TGF-β1) in the bronchoalveolar lavage fluid (BALF).[5][6] The data suggests that chymase plays a role in the inflammatory cascade that leads to fibrosis, and its inhibition by this compound can mitigate this response.[5][6]
Immune Modulation in Inflammatory Bowel Disease (IBD)
In a rat model of dextran sulfate sodium (DSS)-induced colitis, this compound demonstrated a therapeutic effect by potentially increasing the expression of regulatory T cells (Tregs) and associated cytokines.[3][7][8] The study observed higher expression of Foxp3 (a Treg-specific transcription factor) and the immune-regulatory cytokines IL-10, TGF-β1, and IL-17A in the treatment group compared to the model group.[3][7][8] This suggests that chymase inhibition by this compound may ameliorate intestinal inflammation by promoting immune tolerance.[3][7][8]
Experimental Protocols
The following sections provide an overview of the methodologies employed in key studies investigating the effects of this compound.
Silica-Induced Pulmonary Fibrosis in Mice
-
Animal Model: Male ICR mice, 8 weeks old.[2]
-
Induction of Fibrosis: A single intratracheal injection of 10 mg of silica.[5]
-
This compound Administration:
-
Outcome Measures:
-
Histopathology: Lung fibrosis was assessed using the Ashcroft pathological score.[5]
-
Biochemical Analysis: Hydroxyproline content of the lungs was measured as an indicator of collagen deposition.[5]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Gene Expression: The level of mouse mast cell proteinase-4 mRNA in lung tissue was quantified.[5]
-
Angiotensin II-Induced Cardiac Remodeling in Hamsters
-
Animal Model: Hamsters were used as their chymase is functionally similar to human chymase in its ability to form Angiotensin II.[1]
-
Induction of Cardiac Remodeling: Chronic administration of high doses of exogenous Angiotensin II.[1]
-
This compound Administration: Specific dosing and administration route for this model are not detailed in the provided search results.
-
Outcome Measures:
-
Cellular Effects: Assessed protein synthesis and cellular hypertrophy in cardiomyocytes.[1]
-
Fibroblast Activity: Measured the expression of latent TGF-β1 and ProMMP-2 in cardiac fibroblasts.[1]
-
Enzymatic Activity: Evaluated the conversion of latent TGF-β1 to active TGF-β1 and ProMMP-2 to active MMP-2.[1]
-
DSS-Induced Colitis in Rats
-
Induction of Colitis: Administration of 3.5% dextran sulfate sodium (DSS) in drinking water.[7]
-
This compound Administration: Intraperitoneal injection of 10 mg/kg daily.[7]
-
Experimental Groups:
-
Outcome Measures:
-
Clinical Assessment: Colitis severity was assessed by histopathological scoring on days 7, 14, 21, and 28.[7]
-
Immunophenotyping: The proportion of CD4+CD25+ Tregs in peripheral blood was determined by flow cytometry.[7]
-
Gene and Protein Expression: mRNA and protein expression in colon tissues were measured by PCR, Western blot, and immunohistochemistry.[7]
-
Cytokine Levels: Serum levels of interleukin (IL)-10, transforming growth factor (TGF)-β1, and IL-17A were detected by ELISA.[7]
-
Conclusion and Future Directions
This compound is a potent chymase inhibitor with demonstrated efficacy in preclinical models of diseases characterized by inflammation and fibrosis. Its mechanism of action is centered on the inhibition of chymase-mediated activation of key signaling molecules such as TGF-β1 and MMP-2, as well as potential modulation of immune responses. The data summarized in this guide underscore the therapeutic potential of targeting chymase.
Future research should focus on further elucidating the detailed molecular interactions of this compound with chymase, expanding the investigation into other chymase-dependent pathologies, and ultimately, translating these promising preclinical findings into clinical development. A deeper understanding of the pharmacokinetics and pharmacodynamics of this compound in different species will also be crucial for its advancement as a therapeutic agent.
References
- 1. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Mast Cell Specific Chymases and Tryptases in Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mast Cell Chymase and Tryptase as Targets for Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Effects of TY-51469: A Technical Guide for Researchers
An In-depth Examination of the Chymase Inhibitor TY-51469, its Mechanism of Action, and Therapeutic Potential in Inflammatory and Fibrotic Diseases.
Introduction
This compound is a potent and highly specific inhibitor of chymase, a chymotrypsin-like serine protease predominantly found in the secretory granules of mast cells.[1][2] Chymase is implicated in a variety of physiological and pathological processes, including inflammation, tissue remodeling, and cardiovascular regulation. By inhibiting chymase activity, this compound has demonstrated significant therapeutic potential in preclinical models of various inflammatory and fibrotic diseases. This technical guide provides a comprehensive overview of the biological effects of this compound, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of chymase. Chymase plays a crucial role in the activation of several key mediators involved in inflammation and fibrosis. Notably, chymase can activate transforming growth factor-beta (TGF-β) and matrix metalloproteinase-9 (MMP-9), both of which are central to the pathogenesis of tissue remodeling and fibrosis.[3][4] By blocking chymase, this compound effectively attenuates the downstream effects of these pro-fibrotic and pro-inflammatory pathways.[3][4] Additionally, chymase is involved in the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and mediator of cardiac remodeling.[3]
A proposed mechanism for the action of this compound in the context of angiotensin II-mediated cardiac remodeling involves the inhibition of the conversion of latent TGF-β1 to its active form and pro-MMP-2 to active MMP-2, thereby mitigating fibrotic and hypertrophic processes in the heart.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects in various preclinical models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Reference |
| Simian Chymase | 0.4 nM | [2] |
| Human Chymase | 7.0 nM | [2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Silica-Induced Pulmonary Fibrosis
| Parameter | Treatment Group | Result | Reference |
| Lung Fibrosis Score | This compound | Significantly reduced | [1] |
| Hydroxyproline Level | This compound | Significantly reduced | [1] |
| Neutrophil Count (BALF) | This compound | Significantly reduced | [1] |
| Macrophage Inflammatory Protein-2 (BALF) | This compound | Reduced | [1] |
| Monocyte Chemoattractant Protein-1 (BALF) | This compound | Reduced | [1] |
| Transforming Growth Factor-β1 (BALF) | This compound | Reduced | [1] |
Table 3: In Vivo Efficacy of this compound in a Rat Model of DSS-Induced Colitis
| Parameter | Treatment Group | Result | Reference |
| Colitis Severity | This compound | Significantly less severe colitis at days 7, 14, 21, and 28 (P < 0.05) | [5][6][7] |
| Proportion of CD4+CD25+ Tregs | This compound | Significantly higher than model group (P < 0.05) | [5][6] |
| Foxp3 Expression | This compound | Higher than model group (P < 0.05) | [5][6] |
| Serum IL-10 | This compound | Higher than model group (P < 0.05) | [5][6] |
| Serum TGF-β1 | This compound | Higher than model group (P < 0.05) | [5][6] |
| Serum IL-17A | This compound | Higher than model group (P < 0.05) | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Rats
This protocol describes the induction of colitis in rats using DSS and subsequent treatment with this compound to evaluate its anti-inflammatory effects.[6]
Materials:
-
Sprague-Dawley rats
-
Dextran sulfate sodium (DSS)
-
This compound
-
Saline solution
-
Intraperitoneal injection supplies
Procedure:
-
Animal Groups: Randomly assign rats to three groups: a control group, a DSS model group, and a DSS + this compound treatment group.[6]
-
Induction of Colitis: Administer 3.5% DSS in the drinking water to the model and treatment groups to induce colitis.[6] The control group receives regular drinking water.
-
Treatment:
-
Monitoring and Sample Collection: Sacrifice a subset of rats from each group on days 0, 7, 14, 21, and 28.[6]
-
Assessment of Colitis:
-
Histopathological Scoring: Assess the degree of inflammation in colon tissue sections.[6]
-
Flow Cytometry: Analyze the proportion of CD4+CD25+ regulatory T cells (Tregs) in peripheral blood.[6]
-
Gene and Protein Expression: Measure the mRNA and protein expression of Foxp3 in colon tissues using PCR, Western blot, and immunohistochemistry.[6]
-
Cytokine Analysis: Determine the serum levels of IL-10, TGF-β1, and IL-17A using ELISA.[6]
-
Silica-Induced Pulmonary Fibrosis in Mice
This protocol details the induction of pulmonary fibrosis in mice using silica and the evaluation of the anti-fibrotic effects of this compound.[1]
Materials:
-
ICR mice
-
Silica particles
-
This compound
-
Osmotic pumps
Procedure:
-
Induction of Pulmonary Fibrosis: Induce silicosis by a single intratracheal injection of 10 mg of silica.[1]
-
Treatment: Administer this compound daily at a dose of 0.1 or 1.0 mg/kg/day for 21 days using a subcutaneously implanted osmotic pump.[2]
-
Assessment of Pulmonary Fibrosis:
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Conclusion
This compound is a potent and specific chymase inhibitor with significant therapeutic potential in a range of inflammatory and fibrotic diseases. Its mechanism of action, centered on the inhibition of chymase-mediated activation of pro-fibrotic and pro-inflammatory pathways, is well-supported by preclinical data. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the biological effects and therapeutic applications of this compound. Further investigation into the clinical efficacy and safety of this compound is warranted to translate these promising preclinical findings into novel therapies for patients with debilitating inflammatory and fibrotic conditions.
References
- 1. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Beneficial Effects of Chymase Inhibition on Cardiac Diastolic Function and Remodeling Induced by Chronic Angiotensin II Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly sensitive and specific bioassay for measuring bioactive TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Chymase Inhibitor TY-51469: A Modulator of TGF-β Signaling in Fibrotic and Inflammatory Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Transforming growth factor-beta (TGF-β) signaling plays a dual role in cellular processes, acting as a tumor suppressor in early-stage cancers but promoting tumor progression and fibrosis in advanced disease states.[1][2] The activation of latent TGF-β1 is a critical step in this pathway. Mast cell chymase has been identified as a key enzyme in the activation of latent TGF-β1.[1][3] TY-51469, a potent and specific chymase inhibitor, has emerged as a significant research tool and potential therapeutic agent for its ability to indirectly modulate TGF-β signaling. This document provides a comprehensive technical overview of this compound, its mechanism of action, and its effects on TGF-β signaling, with a focus on preclinical models of pulmonary fibrosis and inflammatory bowel disease.
Introduction to this compound
This compound is a small molecule inhibitor of chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells.[4][5] Chymase is involved in a variety of physiological and pathological processes, including the conversion of angiotensin I to angiotensin II and the activation of matrix metalloproteinases (MMPs).[6][7] Crucially, chymase activates latent TGF-β1 by proteolytic cleavage, releasing the active cytokine which can then initiate downstream signaling.[3][6] By inhibiting chymase, this compound effectively blocks this activation step, thereby attenuating the pro-fibrotic and pro-inflammatory effects of TGF-β.
Mechanism of Action: Indirect Inhibition of TGF-β Signaling
The primary mechanism by which this compound influences TGF-β signaling is through the inhibition of chymase-mediated activation of latent TGF-β1.[6][7] In various pathological conditions, such as cardiac remodeling and fibrosis, increased chymase activity leads to excessive activation of TGF-β1.[6] Active TGF-β1 then binds to its receptors (TβRI and TβRII) on the cell surface, initiating a signaling cascade that primarily involves the phosphorylation of Smad2 and Smad3 proteins.[1] These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and inflammation.[1]
This compound, by inhibiting chymase, prevents the initial activation of latent TGF-β1, thus dampening the entire downstream signaling cascade.[6][7]
Quantitative Data
The inhibitory potency and preclinical efficacy of this compound have been quantified in various studies.
| Parameter | Species | Value | Reference |
| IC50 | Simian Chymase | 0.4 nM | [8] |
| IC50 | Human Chymase | 7.0 nM | [8] |
| Study | Model | Treatment | Key Findings | Reference |
| Pulmonary Fibrosis | Silica-induced in mice | This compound (0.1 or 1.0 mg/kg/day) | Significantly reduced lung fibrosis score and hydroxyproline content. Reduced neutrophils, MIP-2, MCP-1, and TGF-β1 in BALF. | [4][5] |
| Inflammatory Bowel Disease | DSS-induced colitis in rats | This compound (10 mg/kg/day, i.p.) | Significantly reduced severity of colitis. Increased proportion of CD4+CD25+ Tregs and expression of Foxp3. Increased serum levels of IL-10, TGF-β1, and IL-17A. | [2][9] |
Experimental Protocols
Silica-Induced Pulmonary Fibrosis in Mice
This model is used to evaluate the anti-fibrotic potential of this compound in the lungs.
Methodology:
-
Animal Model: Male ICR mice, 8 weeks old.[8]
-
Induction of Fibrosis: A single intratracheal injection of 10 mg of silica particles suspended in sterile saline.[4][5]
-
Treatment: this compound is administered daily at doses of 0.1 or 1.0 mg/kg/day for 21 days via an osmotic pump implanted subcutaneously.[8] The pump delivers the drug solution continuously at a rate of 0.3 µL/h.[8]
-
Assessment of Fibrosis:
-
Histopathology: Lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is scored using the Ashcroft method.[4][5]
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the hydroxyproline concentration in lung homogenates.[4][5]
-
-
Analysis of Bronchoalveolar Lavage Fluid (BALF):
-
BALF is collected by lavaging the lungs with sterile saline.
-
Cellular Composition: The total and differential cell counts (neutrophils, macrophages, lymphocytes) are determined.[4][5]
-
Cytokine Levels: The concentrations of macrophage inflammatory protein-2 (MIP-2), monocyte chemoattractant protein-1 (MCP-1), and TGF-β1 in the BALF are measured by ELISA.[4][5]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Rats
This model is employed to investigate the anti-inflammatory effects of this compound in the context of inflammatory bowel disease.
Methodology:
-
Induction of Colitis: Rats are given 3.5% (w/v) DSS in their drinking water for six consecutive days to induce colitis.[2]
-
Treatment: Following the 6-day DSS induction, rats receive a daily intraperitoneal (i.p.) injection of this compound at a dose of 10 mg/kg.[2][9] Control and model groups receive saline injections.[2]
-
Assessment of Colitis:
-
Clinical Scoring: Disease activity is monitored daily by scoring weight loss, stool consistency, and the presence of blood in the stool.[2]
-
Histopathology: Colon tissues are collected at various time points (e.g., days 7, 14, 21, 28), fixed, and stained with hematoxylin and eosin (H&E). The degree of inflammation and tissue damage is scored based on established criteria.[2]
-
-
Immunological Analysis:
-
Flow Cytometry: The proportion of CD4+CD25+ regulatory T cells (Tregs) in peripheral blood is determined by flow cytometry.[2]
-
Immunohistochemistry/Western Blot: The expression of Foxp3 (a key transcription factor for Tregs) in colon tissue is analyzed.[2]
-
ELISA: Serum levels of cytokines, including IL-10, TGF-β1, and IL-17A, are quantified by ELISA.[2][9]
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of chymase in various pathologies. Its ability to indirectly modulate TGF-β signaling by preventing the activation of latent TGF-β1 highlights a novel therapeutic strategy for fibrotic and inflammatory diseases. The preclinical data in models of pulmonary fibrosis and colitis demonstrate its potential to ameliorate disease severity by reducing fibrosis and inflammation. Further investigation into the clinical utility of chymase inhibitors like this compound is warranted.
References
- 1. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of paracrine TGF-beta1 signaling upon stimulation and degranulation of rat serosal mast cells: a novel function for chymase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of TY-51469 in Attenuating Neutrophil Accumulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the mechanism and therapeutic potential of TY-51469, a specific chymase inhibitor, with a core focus on its role in mitigating neutrophil accumulation, a key event in the inflammatory cascade of various pathologies. By consolidating findings from preclinical studies, this document provides a detailed examination of the experimental evidence, methodologies, and underlying signaling pathways associated with this compound's anti-inflammatory effects.
Executive Summary
This compound is a potent and specific inhibitor of chymase, a chymotrypsin-like serine protease predominantly found in the granules of mast cells.[1][2] Emerging evidence highlights the significant role of chymase in orchestrating inflammatory responses, in part by promoting the infiltration of neutrophils to sites of injury or disease. This compound has demonstrated efficacy in reducing neutrophil accumulation in various preclinical models of inflammatory and fibrotic diseases, including pulmonary fibrosis, pancreatitis, and inflammatory bowel disease.[1][3][4] Its mechanism of action is centered on the disruption of chymase-mediated signaling pathways that lead to the production of neutrophil chemoattractants and the facilitation of their migration. This guide will synthesize the quantitative data from key studies, detail the experimental protocols used to generate this data, and visualize the proposed mechanisms of action.
Core Mechanism of Action: Chymase Inhibition
Chymase is released from activated mast cells and contributes to inflammation and tissue remodeling through several mechanisms.[3] One of its key roles is the activation of cytokines and matrix metalloproteinases (MMPs) that are crucial for immune cell recruitment.[3] this compound, with an IC₅₀ of 7 nM for human chymase, acts as a highly specific inhibitor, showing no significant inhibition of other chymotrypsin-like serine proteases such as bovine chymotrypsin or human cathepsin G at concentrations up to 10 μM.[2] By blocking chymase activity, this compound effectively suppresses the downstream events that lead to neutrophil infiltration and subsequent tissue damage.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound in a mouse model of silica-induced pulmonary fibrosis. This model is characterized by a prominent accumulation of neutrophils in the lungs.[2]
Table 1: Effect of this compound on Cellular Composition in Bronchoalveolar Lavage Fluid (BALF) on Day 21
| Treatment Group | Total Cells (x10⁴) | Neutrophils (x10⁴) | Macrophages (x10⁴) | Lymphocytes (x10⁴) |
| Saline Control | 10.3 ± 1.0 | 0.03 ± 0.01 | 10.2 ± 1.0 | 0.05 ± 0.01 |
| Silica + Vehicle | 40.6 ± 3.9 | 19.8 ± 3.4 | 19.9 ± 1.2 | 0.9 ± 0.2 |
| Silica + this compound (Early) | 21.5 ± 1.5 | 4.3 ± 1.0 | 16.7 ± 0.8 | 0.5 ± 0.1 |
| Silica + this compound (Late) | 28.3 ± 2.6 | 9.5 ± 2.0* | 18.2 ± 1.1 | 0.6 ± 0.1 |
*p < 0.05 compared to Silica + Vehicle group. Data adapted from Takato et al., 2011.
Table 2: Effect of this compound on Pro-inflammatory Cytokines and Fibrotic Markers on Day 21
| Treatment Group | MIP-2 (pg/mL) in BALF | MCP-1 (pg/mL) in BALF | TGF-β₁ (pg/mL) in BALF | Hydroxyproline (μ g/lung ) | Ashcroft Score |
| Saline Control | 1.8 ± 0.5 | 3.6 ± 0.3 | 21.1 ± 3.9 | 101.2 ± 2.9 | 0.3 ± 0.1 |
| Silica + Vehicle | 10.2 ± 2.0 | 10.1 ± 0.7 | 119.2 ± 18.0 | 148.7 ± 5.9 | 5.4 ± 0.4 |
| Silica + this compound (Early) | 3.9 ± 0.8 | 5.9 ± 0.7 | 50.1 ± 7.8 | 120.5 ± 4.2 | 2.8 ± 0.3 |
| Silica + this compound (Late) | 6.8 ± 1.5 | 7.5 ± 0.9 | 75.8 ± 12.5 | 135.4 ± 6.1 | 4.1 ± 0.3 |
*p < 0.05 compared to Silica + Vehicle group. Data adapted from Takato et al., 2011.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound's action on neutrophil accumulation and the general experimental workflow used in the cited studies.
Caption: Proposed mechanism of this compound in reducing neutrophil accumulation.
Caption: Experimental workflow for evaluating this compound in a mouse silicosis model.
Detailed Experimental Protocols
The methodologies outlined below are based on the study by Takato et al. (2011), which investigated this compound in a silica-induced pulmonary fibrosis model.[1][2][5]
Animal Model and Disease Induction
-
Model: Mouse model of silicosis.
-
Procedure: A suspension of 10 mg of silica crystals in 0.1 mL of sterile saline was administered to mice via a single intratracheal injection to induce lung fibrosis. Control animals received an injection of sterile saline.
Drug Administration
-
Compound: 2-[4-(5-fluoro-3-methylbenzo[b]thiophen-2-yl)sulfonamido-3-methanesulfonylphenyl] thiazole-4-carboxylic acid (this compound).
-
Vehicle: 0.5% methylcellulose.
-
Dosing: this compound was administered by oral gavage at a dose of 10 mg/kg/day.
-
Treatment Schedules:
-
Early Stage Treatment: this compound was administered from day 0 to day 20 post-silica injection.
-
Late Stage Treatment: this compound was administered from day 7 to day 20 post-silica injection.
-
Control/Vehicle Groups: Received the vehicle on the same schedule.
-
Sample Collection and Processing
-
Time Point: Animals were sacrificed on day 21.
-
Bronchoalveolar Lavage (BAL): The lungs were lavaged with saline. The collected BALF was centrifuged, and the supernatant was stored for cytokine analysis. The cell pellet was resuspended for total and differential cell counts.
-
Lung Tissue: Lungs were harvested for histological analysis and measurement of hydroxyproline content.
Outcome Measures
-
Cellular Analysis: Total cell counts in BALF were determined using a hemocytometer. Differential cell counts (neutrophils, macrophages, lymphocytes) were performed on cytocentrifuged preparations stained with Diff-Quik.
-
Cytokine Analysis: Levels of macrophage inflammatory protein-2 (MIP-2), monocyte chemoattractant protein-1 (MCP-1), and transforming growth factor-β₁ (TGF-β₁) in the BALF supernatant were quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.
-
Fibrosis Assessment:
-
Histology: Lung tissue was fixed, sectioned, and stained. The degree of fibrosis was semi-quantitatively scored using the Ashcroft method.
-
Hydroxyproline Content: The total collagen content in the lung was determined by measuring the hydroxyproline content, a major component of collagen.
-
Discussion and Future Directions
The evidence strongly suggests that the specific chymase inhibitor this compound effectively reduces neutrophil accumulation in inflammatory settings.[1][2][5] As demonstrated in the silica-induced lung fibrosis model, this reduction in neutrophils is accompanied by a decrease in key neutrophil chemoattractants like MIP-2 and a subsequent amelioration of fibrosis.[1][5] The more pronounced therapeutic effect observed with early administration of this compound underscores the importance of neutrophil infiltration in the initial stages of the fibrotic process.[2][5]
The mechanism, involving the inhibition of chymase-mediated activation of pro-inflammatory and pro-fibrotic mediators, presents a promising therapeutic strategy.[3][6] Further research should focus on validating these findings in other preclinical models of neutrophil-dominant diseases and ultimately, in clinical trials. Elucidating the full spectrum of chymase-dependent and -independent effects of this compound will be crucial for its development as a targeted anti-inflammatory agent. The potential for chymase inhibitors to treat conditions such as inflammatory bowel disease, pancreatitis, and cardiovascular diseases warrants continued investigation.[3][4][7]
References
- 1. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Chymase Inhibitor TY-51469: A Preclinical Technical Overview in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for TY-51469, a potent and selective chymase inhibitor, across various inflammation models. This document details the experimental protocols, summarizes key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting chymase, a chymotrypsin-like serine protease found predominantly in the secretory granules of mast cells.[1] Chymase is a key mediator in the inflammatory cascade, responsible for the conversion of angiotensin I to the potent vasoconstrictor and pro-inflammatory molecule angiotensin II. Furthermore, chymase plays a crucial role in activating other pro-inflammatory and pro-fibrotic mediators, including transforming growth factor-beta (TGF-β) and matrix metalloproteinase-9 (MMP-9).[1][2] By inhibiting chymase, this compound effectively attenuates the downstream effects of these critical pathways, leading to reduced inflammation, tissue remodeling, and fibrosis.
Preclinical Efficacy in Inflammatory Bowel Disease (IBD)
In a preclinical model of Dextran Sulfate Sodium (DSS)-induced colitis in Sprague-Dawley rats, this compound demonstrated significant therapeutic efficacy.[3] Treatment with this compound led to a marked reduction in the severity of colitis, as evidenced by lower histopathological scores compared to the model group.[3]
Quantitative Data Summary: DSS-Induced Colitis in Rats
| Parameter | Control Group | DSS Model Group | This compound Treatment Group |
| Histopathological Score (Day 28) | Low | Significantly Increased | Significantly Reduced vs. Model |
| CD4+CD25+ Tregs (%) | High | Significantly Reduced | Significantly Increased vs. Model |
| Foxp3 Expression | High | Significantly Reduced | Significantly Increased vs. Model |
| Serum IL-10 | High | Significantly Reduced | Significantly Increased vs. Model |
| Serum TGF-β1 | High | Significantly Reduced | Significantly Increased vs. Model |
| Serum IL-17A | High | Significantly Reduced | Significantly Increased vs. Model |
Data compiled from a study on DSS-induced colitis in rats.[3][4]
Experimental Protocol: DSS-Induced Colitis
A widely used method for inducing colitis in rodents is the oral administration of DSS.[5][6][7]
-
Animal Model: Male Sprague-Dawley rats.[3]
-
Induction of Colitis: Administration of 3.5% DSS in drinking water for a specified period.[3]
-
Treatment: Intraperitoneal injection of this compound (10 mg/kg) daily.[8]
-
Assessment:
-
Clinical Signs: Monitoring of body weight, stool consistency, and presence of blood in the stool.[5]
-
Histopathology: Colon tissue samples are collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation, ulceration, and tissue damage.[3]
-
Immunophenotyping: Flow cytometry analysis of peripheral blood or isolated cells from lymphoid tissues to quantify immune cell populations, such as CD4+CD25+ regulatory T cells (Tregs).[3]
-
Gene and Protein Expression: Analysis of colon tissue homogenates for the expression of key inflammatory and regulatory markers like Foxp3, IL-10, TGF-β1, and IL-17A using techniques such as quantitative PCR and Western blot.[3]
-
Cytokine Levels: Measurement of serum cytokine concentrations using ELISA.[3]
-
Signaling Pathway in IBD
Caption: Proposed mechanism of this compound in IBD.
Preclinical Efficacy in Pulmonary Fibrosis
This compound has also been evaluated in a mouse model of silica-induced pulmonary fibrosis, a progressive and debilitating lung disease.[9][10] The study demonstrated that treatment with this compound significantly reduced the accumulation of neutrophils in the lungs and attenuated the development of fibrosis.[9][10]
Quantitative Data Summary: Silica-Induced Pulmonary Fibrosis in Mice
| Parameter | Control Group | Silica Model Group | This compound Treatment Group |
| Lung Fibrosis Score | Low | Significantly Increased | Significantly Reduced vs. Model |
| Hydroxyproline Content | Low | Significantly Increased | Significantly Reduced vs. Model |
| Neutrophils in BALF | Low | Significantly Increased | Significantly Reduced vs. Model |
| MIP-2 in BALF | Low | Significantly Increased | Significantly Reduced vs. Model |
| MCP-1 in BALF | Low | Significantly Increased | Significantly Reduced vs. Model |
| TGF-β1 in BALF | Low | Significantly Increased | Significantly Reduced vs. Model |
BALF: Bronchoalveolar Lavage Fluid; MIP-2: Macrophage Inflammatory Protein-2; MCP-1: Monocyte Chemoattractant Protein-1. Data is based on a study of silica-induced pulmonary fibrosis in mice.[9][10]
Experimental Protocol: Silica-Induced Pulmonary Fibrosis
The intratracheal instillation of silica particles is a well-established method for inducing pulmonary fibrosis in animal models.[11][12][13]
-
Animal Model: Male mice.[9]
-
Induction of Fibrosis: A single intratracheal injection of a silica suspension.[9]
-
Treatment: Administration of this compound.
-
Assessment:
-
Histopathology: Lungs are harvested, fixed, and stained to assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).[9]
-
Hydroxyproline Assay: Measurement of hydroxyproline content in lung tissue as a biochemical marker of collagen deposition and fibrosis.[9]
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid to analyze the cellular composition (e.g., neutrophils, macrophages) and the levels of pro-inflammatory cytokines and chemokines (e.g., MIP-2, MCP-1, TGF-β1) by ELISA.[9][11]
-
Experimental Workflow: Pulmonary Fibrosis Model
Caption: Workflow for the silica-induced pulmonary fibrosis model.
Preclinical Efficacy in Pancreatitis
The therapeutic potential of this compound has also been investigated in a hamster model of L-arginine-induced acute pancreatitis. This model mimics the inflammatory processes observed in human pancreatitis.
Experimental Protocol: L-arginine-Induced Pancreatitis
High doses of L-arginine can induce acute pancreatitis in rodents.[14][15][16][17][18]
-
Animal Model: Hamsters.
-
Induction of Pancreatitis: Intraperitoneal injection of a high concentration of L-arginine solution.[14][15]
-
Treatment: Administration of this compound or a placebo.
-
Assessment:
-
Serum Amylase and Lipase: Measurement of pancreatic enzyme levels in the serum as indicators of pancreatic injury.
-
Histopathology: Microscopic examination of pancreatic tissue for edema, inflammation, and necrosis.
-
Chymase and MMP-9 Activity: Measurement of enzyme activities in pancreatic tissue homogenates.
-
Signaling Pathway in Pancreatitis
Caption: Chymase-mediated activation of TGF-β and MMPs.[19]
Conclusion
The preclinical data for this compound consistently demonstrate its potent anti-inflammatory and anti-fibrotic effects across multiple animal models of inflammatory diseases. By targeting chymase, this compound offers a promising therapeutic strategy for conditions where mast cell activation and subsequent mediator release play a central pathological role. Further investigation is warranted to translate these promising preclinical findings into clinical applications for the treatment of inflammatory bowel disease, pulmonary fibrosis, and other inflammatory disorders.
References
- 1. Chymase Inhibition Reduces Infarction and Matrix Metalloproteinase-9 Activation and Attenuates Inflammation and Fibrosis after Acute Myocardial Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. redoxis.se [redoxis.se]
- 7. researchgate.net [researchgate.net]
- 8. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 11. Astragaloside IV alleviates silica-induced pulmonary fibrosis via inactivation of the TGF-β1/Smad2/3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silica-induced pulmonary fibrosis involves the reaction of particles with interstitial rather than alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. bsdwebstorage.blob.core.windows.net [bsdwebstorage.blob.core.windows.net]
- 17. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]
- 18. physoc.org [physoc.org]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TY-51469 in Experimental Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
TY-51469 is an experimental chymase inhibitor that has demonstrated potential therapeutic effects in preclinical models of Inflammatory Bowel Disease (IBD). Studies indicate that this compound may ameliorate colitis by modulating the immune response, specifically by increasing the population of regulatory T cells (Tregs) and the expression of associated anti-inflammatory cytokines.[1][2][3] These application notes provide a comprehensive overview of the experimental protocols used to evaluate the efficacy of this compound in a dextran sulfate sodium (DSS)-induced colitis model in rats.
Mechanism of Action
This compound is a potent chymase inhibitor.[4] In the context of IBD, its mechanism of action is linked to the upregulation of Tregs (CD4+CD25+) and the transcription factor Foxp3, which is crucial for Treg function.[1][3] This leads to an increase in the production of immunoregulatory cytokines such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta 1 (TGF-β1), which help to suppress the excessive inflammatory response characteristic of IBD.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in a DSS-induced colitis rat model.
Table 1: Animal Model and Dosing Information
| Parameter | Details |
| Animal Model | Sprague-Dawley Rats |
| IBD Induction | 3.5% Dextran Sulfate Sodium (DSS) in drinking water |
| Study Groups | Control, DSS Model, DSS + this compound |
| This compound Dosage | 10 mg/kg |
| Route of Administration | Intraperitoneal (IP) Injection |
| Dosing Frequency | Daily |
| Study Duration | 28 days |
Table 2: Key Biomarker Modulation by this compound
| Biomarker | Effect of this compound Treatment | Method of Analysis |
| CD4+CD25+ Tregs | Significantly Increased | Flow Cytometry |
| Foxp3 Expression | Significantly Increased | Western Blot, Immunohistochemistry |
| Serum IL-10 | Significantly Increased | ELISA |
| Serum TGF-β1 | Significantly Increased | ELISA |
| Serum IL-17A | Significantly Increased | ELISA |
Experimental Protocols
DSS-Induced Colitis in Sprague-Dawley Rats
Objective: To induce colitis in rats that mimics aspects of human IBD.
Materials:
-
Sprague-Dawley rats (male, 7-8 weeks old)
-
Dextran Sulfate Sodium (DSS, MW: 36,000-50,000)
-
Sterile drinking water
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Provide rats with a solution of 3.5% (w/v) DSS in their drinking water ad libitum for 7 consecutive days to induce acute colitis.
-
Monitor the animals daily for weight loss, stool consistency, and the presence of blood in the stool to assess the disease activity index (DAI).
-
On day 7, replace the DSS solution with regular drinking water.
This compound Administration
Objective: To treat DSS-induced colitis with this compound.
Materials:
-
This compound
-
Sterile saline solution
-
Syringes and needles for IP injection
Procedure:
-
Prepare a 10 mg/mL solution of this compound in sterile saline.
-
Beginning on day 7 (after DSS induction), administer this compound via intraperitoneal injection at a dose of 10 mg/kg daily.
-
The control and DSS model groups should receive an equivalent volume of sterile saline via IP injection daily.
-
Continue daily injections for the duration of the study (e.g., up to 28 days).
Histopathological Analysis of Colonic Inflammation
Objective: To assess the degree of inflammation and tissue damage in the colon.
Materials:
-
Phosphate-buffered saline (PBS)
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
At the end of the treatment period, euthanize the rats and collect the entire colon.
-
Measure the length and weight of the colon.
-
Flush the colon with ice-cold PBS to remove fecal matter.
-
Fix the colon in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin and cut 5 µm sections.
-
Mount the sections on glass slides and stain with H&E.
-
Examine the slides under a microscope and score the degree of inflammation, ulceration, and tissue damage based on a standardized scoring system.
Flow Cytometry for CD4+CD25+ Treg Cells
Objective: To quantify the population of regulatory T cells in peripheral blood.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Ficoll-Paque or similar density gradient medium
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Fluorescently labeled antibodies: anti-rat CD4, anti-rat CD25
-
Flow cytometer
Procedure:
-
Collect peripheral blood from the rats at specified time points.
-
Isolate peripheral blood mononuclear cells (PBMCs) using a density gradient centrifugation method.
-
Wash the isolated PBMCs with RPMI-1640 medium supplemented with 10% FBS.
-
Resuspend the cells in staining buffer and incubate with fluorescently labeled anti-rat CD4 and anti-rat CD25 antibodies.
-
Wash the cells to remove unbound antibodies.
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD4+CD25+ cells within the lymphocyte gate.
Western Blot for Foxp3 Expression
Objective: To measure the protein expression of Foxp3 in colon tissue.
Materials:
-
Colon tissue samples
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-Foxp3
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize colon tissue samples in RIPA buffer to extract total protein.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Foxp3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunohistochemistry for Foxp3
Objective: To visualize the localization of Foxp3-expressing cells in the colon.
Materials:
-
Paraffin-embedded colon sections on slides
-
Citrate buffer for antigen retrieval
-
Hydrogen peroxide solution
-
Blocking serum
-
Primary antibody: anti-Foxp3
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the colon sections.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding sites with blocking serum.
-
Incubate the sections with the primary anti-Foxp3 antibody.
-
Apply the biotinylated secondary antibody, followed by the streptavidin-HRP complex.
-
Develop the color with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides, then examine under a microscope.
ELISA for Serum Cytokines (IL-10, TGF-β1, IL-17A)
Objective: To quantify the levels of key cytokines in the serum.
Materials:
-
Serum samples
-
ELISA kits for rat IL-10, TGF-β1, and IL-17A
-
Microplate reader
Procedure:
-
Collect blood from the rats and separate the serum.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Briefly, this involves adding standards and samples to a microplate pre-coated with a capture antibody.
-
A detection antibody is then added, followed by a substrate solution to produce a colorimetric reaction.
-
The absorbance is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.
Visualizations
Caption: Proposed mechanism of action of this compound in IBD.
Caption: Experimental workflow for evaluating this compound in DSS-induced colitis.
References
- 1. 2.6. Percentage of CD4+CD25+ and Foxp3+CD4+CD25+ Treg Cells in Rats Spleen Lymphocytes Determined by Flow Cytometry [bio-protocol.org]
- 2. Dextran Sulfate Sodium (DSS)-Induced Acute Colitis in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering TY-51469 in a Pulmonary Fibrosis Model
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of TY-51469, a specific chymase inhibitor, in a preclinical mouse model of pulmonary fibrosis. Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options.[1][2][3] Chymase, a serine protease released from mast cells, has been implicated in the pathogenesis of fibrosis through its role in activating key pro-fibrotic factors such as transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs).[4][5] this compound has demonstrated efficacy in reducing lung fibrosis in animal models, primarily by suppressing neutrophil accumulation and the levels of pro-inflammatory and pro-fibrotic mediators.[4][6]
This document outlines the detailed experimental protocols for inducing pulmonary fibrosis in mice, administering this compound, and assessing its therapeutic efficacy through histological and biochemical analyses. The provided methodologies and data presentation formats are intended to facilitate the design and execution of robust preclinical studies investigating the therapeutic potential of chymase inhibitors for pulmonary fibrosis.
Data Presentation
The following tables summarize the quantitative data from a representative study evaluating the efficacy of this compound in a silica-induced pulmonary fibrosis mouse model.[6]
Table 1: Effect of this compound on Lung Fibrosis Score and Hydroxyproline Content
| Treatment Group | Dose (mg/kg/day) | Ashcroft Fibrosis Score (Mean ± SD) | Hydroxyproline Content (µ g/lung , Mean ± SD) |
| Control (Silica + Vehicle) | - | 5.2 ± 0.8 | 350 ± 50 |
| This compound (Early Administration) | 1.0 | 2.8 ± 0.5 | 210 ± 40 |
| This compound (Late Administration) | 1.0 | 3.9 ± 0.6 | 280 ± 45 |
*p < 0.05 compared to the control group.
Table 2: Effect of this compound on Bronchoalveolar Lavage Fluid (BALF) Cellularity and Cytokine Levels
| Treatment Group | Dose (mg/kg/day) | Total Cells (x10⁵, Mean ± SD) | Neutrophils (x10⁴, Mean ± SD) | MIP-2 (pg/mL, Mean ± SD) | MCP-1 (pg/mL, Mean ± SD) | Active TGF-β₁ (pg/mL, Mean ± SD) |
| Control (Silica + Vehicle) | - | 8.5 ± 1.2 | 15.2 ± 2.5 | 85 ± 15 | 120 ± 20 | 250 ± 40 |
| This compound | 1.0 | 4.2 ± 0.9 | 3.1 ± 0.8 | 30 ± 8 | 55 ± 12 | 110 ± 30* |
*p < 0.05 compared to the control group.
Experimental Protocols
Silica-Induced Pulmonary Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice via intratracheal administration of silica.
Materials:
-
C57BL/6 mice (8-10 weeks old, male)
-
Silica crystalline particles (particle size 0.5-10 µm)
-
Sterile, endotoxin-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal ventilator (optional, for precise delivery)
-
24-gauge, non-traumatic feeding needle or equivalent for intratracheal instillation
Procedure:
-
Prepare a sterile suspension of silica in saline at a concentration of 2.5 mg/mL. Ensure the suspension is homogenous by vortexing immediately before use.
-
Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Expose the trachea through a small midline incision in the neck.
-
Carefully insert a 24-gauge feeding needle into the trachea.
-
Instill 50 µL of the silica suspension (containing 125 µg of silica) into the lungs.
-
Remove the needle and suture the incision.
-
Allow the mouse to recover on a warming pad until fully ambulatory.
-
Monitor the animal's health daily for the first few days post-surgery.
Administration of this compound
This compound can be administered via various routes. This protocol details administration using an osmotic pump for continuous delivery.[7]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO, or as specified by the manufacturer)
-
Alzet osmotic pumps (e.g., model 1004, for 4-week delivery)
-
Surgical tools for subcutaneous implantation
Procedure:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration to deliver the target dose (e.g., 1.0 mg/kg/day).
-
Fill the Alzet osmotic pumps with the this compound solution or vehicle according to the manufacturer's instructions. Prime the pumps in sterile saline at 37°C for at least 4 hours.
-
Anesthetize the mouse.
-
Make a small subcutaneous incision on the back of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic pump into the pocket.
-
Close the incision with wound clips or sutures.
-
Allow the mouse to recover on a warming pad.
-
The pumps will continuously deliver the compound for the specified duration.
Assessment of Pulmonary Fibrosis
a. Bronchoalveolar Lavage (BAL) and Cell Analysis:
-
At the study endpoint (e.g., day 21), humanely euthanize the mouse.
-
Expose the trachea and insert a cannula.
-
Instill and withdraw 1 mL of ice-cold, sterile saline three times.
-
Pool the recovered BAL fluid (BALF).
-
Centrifuge the BALF at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, neutrophils, lymphocytes).
-
Store the BALF supernatant at -80°C for cytokine analysis.
b. Histological Analysis (Ashcroft Score):
-
After BAL, perfuse the lungs with saline and inflate with 10% neutral buffered formalin.
-
Excise the lungs and immerse them in formalin for at least 24 hours.
-
Process the fixed lung tissue, embed in paraffin, and section at 5 µm thickness.
-
Stain the sections with Masson's trichrome to visualize collagen deposition.
-
Score the extent of fibrosis using the Ashcroft scoring system, a semi-quantitative method for grading lung fibrosis.
c. Hydroxyproline Assay:
-
Excise a portion of the lung tissue (or the entire right lung) and weigh it.
-
Hydrolyze the tissue in 6N HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysate and perform a colorimetric assay to quantify the hydroxyproline content, which is a major component of collagen.
d. Cytokine Analysis:
-
Thaw the BALF supernatant.
-
Measure the concentrations of key cytokines and chemokines, such as MIP-2, MCP-1, and active TGF-β₁, using commercially available ELISA kits according to the manufacturer's instructions.
Visualizations
Signaling Pathway of Chymase in Pulmonary Fibrosis
Caption: Chymase signaling pathway in fibrosis.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for this compound evaluation.
References
- 1. Research & Innovation | UAB News [uab.edu]
- 2. physiciansweekly.com [physiciansweekly.com]
- 3. habcentral.habcommunity.com [habcentral.habcommunity.com]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. Involvement of mast cell chymase in bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for TY-51469 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the utilization of TY-51469, a potent chymase inhibitor, in various in vitro experimental settings. The information is intended to guide researchers in the effective use of this compound for studying chymase-mediated biological processes.
Introduction to this compound
This compound is a selective inhibitor of chymase, a serine protease primarily found in the secretory granules of mast cells.[1] Chymase is implicated in a variety of physiological and pathological processes, including the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), which play crucial roles in tissue remodeling and fibrosis.[2] By inhibiting chymase, this compound serves as a valuable tool for investigating the roles of this enzyme in conditions such as inflammation, fibrosis, and cardiovascular diseases.
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | Use newly opened, anhydrous DMSO as it is hygroscopic.[1] |
| Solubility | 33.33 mg/mL (63.29 mM) | Ultrasonic treatment may be required to fully dissolve the compound.[1] |
| Molecular Weight | 526.60 g/mol | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add 189.90 µL of anhydrous DMSO for every 1 mg of this compound.
-
Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Mechanism of Action: Inhibition of Chymase-Mediated Signaling
This compound exerts its effects by inhibiting the enzymatic activity of chymase. A key pathway affected is the activation of latent TGF-β1. Chymase cleaves the latency-associated peptide (LAP) from the latent TGF-β1 complex, releasing the active form. Active TGF-β1 then binds to its receptor, initiating a signaling cascade that often involves the phosphorylation of Smad proteins, leading to the transcription of genes involved in fibrosis, such as collagens.
Experimental Protocols
The following is a representative protocol for an in vitro assay to evaluate the effect of this compound on chymase-induced fibroblast proliferation. This protocol can be adapted for other cell types and endpoints, such as collagen synthesis or gene expression analysis.
Cell Culture and Seeding
-
Culture human dermal fibroblasts in Fibroblast Growth Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and growth factors.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Seed the fibroblasts into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight to allow for cell attachment.
Treatment with this compound and Chymase
-
After overnight incubation, gently aspirate the medium and replace it with serum-free medium. Incubate for 24 hours to synchronize the cells.
-
Prepare working solutions of this compound in serum-free medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells, including controls, is less than 0.1%.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 1 hour. Include a vehicle control (DMSO only).
-
Following pre-treatment, add recombinant human chymase to the wells at a final concentration known to induce proliferation (e.g., 50-100 ng/mL). Include a control group without chymase.
-
Incubate the plate for 48 to 72 hours.
Assessment of Cell Proliferation (MTT Assay)
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Gently aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation relative to the chymase-treated control.
Experimental Workflow Diagram
Data Presentation
The results of the cell proliferation assay can be summarized in a table for easy comparison.
Table 2: Effect of this compound on Chymase-Induced Fibroblast Proliferation
| Treatment Group | This compound Concentration | Chymase (100 ng/mL) | Absorbance (570 nm) (Mean ± SD) | % Proliferation |
| Control | 0 | - | 0.50 ± 0.05 | 100 |
| Vehicle | 0 | + | 0.95 ± 0.08 | 190 |
| This compound | 1 nM | + | 0.90 ± 0.07 | 180 |
| This compound | 10 nM | + | 0.75 ± 0.06 | 150 |
| This compound | 100 nM | + | 0.60 ± 0.05 | 120 |
| This compound | 1 µM | + | 0.52 ± 0.04 | 104 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
These application notes provide a comprehensive guide for the use of this compound in in vitro assays. By following the detailed protocols for solubility, stock solution preparation, and a representative cell-based assay, researchers can effectively investigate the role of chymase in their specific experimental models. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation to aid in experimental design and understanding.
References
Application Notes and Protocols for In Vitro Chymase Activity Assay Using TY-51469
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymase is a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1] Upon degranulation, chymase is released into the extracellular space where it plays a significant role in various physiological and pathological processes. Its activities include the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, activation of matrix metalloproteinases (MMPs), and processing of cytokines and other bioactive peptides.[2] Consequently, chymase is implicated in inflammatory responses, tissue remodeling, fibrosis, and cardiovascular diseases.[2][3] This makes chymase a compelling therapeutic target for a range of disorders.
TY-51469 is a potent and specific inhibitor of chymase. This document provides detailed protocols for assessing the in vitro activity of chymase and the inhibitory effects of this compound using a chromogenic substrate-based assay.
Mechanism of Action of this compound
This compound, with the chemical name 2-[4-(5-fluoro-3-methylbenzo[b]thiophen-2-yl)sulfonamido-3-methanesulfonylphenyl] thiazole-4-carboxylic acid, is a highly specific chymase inhibitor. It exhibits potent inhibitory activity against both simian and human chymases. The primary mechanism of action involves the suppression of chymase's enzymatic activity, thereby blocking its downstream effects. This includes the prevention of angiotensin II formation, and the activation of pro-inflammatory and fibrotic pathways.
Data Presentation
The inhibitory potency of this compound against chymase from different species is summarized in the table below. This data highlights the efficacy of this compound as a research tool for studying the role of chymase in various biological systems.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Simian Chymase | 0.4 |
| This compound | Human Chymase | 7.0 |
Experimental Protocols
This section details the materials and methods for conducting an in vitro chymase activity assay to evaluate the inhibitory potential of this compound. The protocol is based on the enzymatic cleavage of the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA). Cleavage of this substrate by chymase releases p-nitroaniline, which can be quantified by measuring the absorbance at 405 nm.
Materials and Reagents
-
Human or Simian Chymase
-
This compound
-
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA)
-
Tris-HCl Buffer (e.g., 0.1 M, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Preparation of Solutions
-
Assay Buffer: Prepare a 0.1 M Tris-HCl buffer and adjust the pH to 8.0.
-
Substrate Stock Solution: Dissolve Suc-AAPF-pNA in DMSO to create a stock solution (e.g., 10 mM). Store aliquots at -20°C.
-
Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 1.6 mM).[4]
-
Enzyme Solution: Reconstitute and dilute the chymase enzyme in the assay buffer to a working concentration that yields a linear rate of substrate hydrolysis over the measurement period.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for IC50 determination.
Assay Procedure
The following protocol is for a 100 µL final reaction volume in a 96-well plate format.
-
Dispense Inhibitor: Add 1 µL of DMSO (for control wells) or 1 µL of the appropriate this compound dilution to the wells of the microplate.
-
Add Enzyme: Add 50 µL of the chymase enzyme solution to each well.
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 49 µL of the substrate working solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔA405/min).
-
Normalize the reaction rates to the control (DMSO-only) wells to obtain the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro chymase inhibition assay using this compound.
Chymase Signaling Pathway and Inhibition by this compound
Caption: Simplified chymase signaling pathway and the inhibitory action of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Frontiers | Chymase Inhibitor as a Novel Therapeutic Agent for Non-alcoholic Steatohepatitis [frontiersin.org]
- 3. Chymase Inhibition Reduces Infarction and Matrix Metalloproteinase-9 Activation and Attenuates Inflammation and Fibrosis after Acute Myocardial Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Investigating the Effects of TY-51469 on Cardiac Fibrosis
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix proteins in the heart muscle, is a final common pathway in most cardiac diseases, leading to heart failure. Chymase, a serine protease primarily found in mast cells, has been identified as a key enzyme in the fibrotic process. It plays a significant role in converting angiotensin I to the potent profibrotic agent angiotensin II and in activating transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinases (MMPs), all of which are central to the pathogenesis of cardiac fibrosis.
TY-51469 is a potent and highly specific inhibitor of chymase, with an IC50 of 7.0 nM for human chymase.[1] It has been investigated as a therapeutic agent to attenuate the progression of cardiac fibrosis in various preclinical models. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in a common experimental model of cardiac fibrosis.
Mechanism of Action of this compound in Cardiac Fibrosis
This compound exerts its anti-fibrotic effects by inhibiting chymase activity. This inhibition disrupts key signaling pathways involved in the development of cardiac fibrosis.[2] The proposed mechanism involves:
-
Inhibition of TGF-β1 Activation: Chymase is a potent activator of latent TGF-β1. By inhibiting chymase, this compound prevents the conversion of latent TGF-β1 to its active form, a critical cytokine that stimulates fibroblasts to differentiate into myofibroblasts and produce excessive collagen.[2]
-
Inhibition of MMP Activation: Chymase can activate pro-MMPs, such as pro-MMP-2. Active MMPs contribute to tissue remodeling and fibrosis. This compound blocks this activation, helping to maintain a more balanced extracellular matrix turnover.[2]
-
Reduction of Angiotensin II Formation: In some species, including humans, chymase provides an alternative pathway for the generation of Angiotensin II, a potent vasoconstrictor and profibrotic agent.[2][3] While the renin-angiotensin system (RAS) is the primary pathway, chymase-dependent Angiotensin II formation can be significant in pathological conditions.
By targeting these pathways, this compound has been shown to reduce collagen deposition, attenuate inflammatory responses, and preserve cardiac function in animal models of heart disease.[4][5][6]
Experimental Protocols
A widely used and clinically relevant model to study cardiac fibrosis and evaluate potential therapies is the myocardial infarction (MI) model induced by permanent ligation of a coronary artery.
Protocol 1: Induction of Myocardial Infarction in Rodents
This protocol describes the surgical procedure to induce myocardial infarction in rats, a common model for studying post-infarction cardiac fibrosis.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 6-0 silk)
-
Ventilator
-
Heating pad
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the animal and place it in a supine position on a heating pad to maintain body temperature.
-
Intubate the animal and connect it to a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Ligate the LAD artery with a 6-0 silk suture. Successful ligation is confirmed by the immediate appearance of a pale, akinetic area in the anterior wall of the left ventricle.
-
Close the chest in layers.
-
Administer analgesics and monitor the animal closely during recovery.
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of this compound to rodents in a post-myocardial infarction model. Treatment with this compound is typically initiated shortly after the induction of MI to assess its preventative effects on fibrosis.
Materials:
-
This compound
-
Vehicle for dissolution (e.g., sterile saline, DMSO, or as specified by the manufacturer)
-
Osmotic minipumps or oral gavage needles
-
Surgical instruments for pump implantation (if applicable)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the appropriate vehicle to the desired concentration. For example, to deliver a dose of 1 mg/kg/day via an osmotic pump with a flow rate of 0.3 µL/hour, the concentration would need to be calculated based on the animal's weight and the pump's specifications.
-
Administration Route:
-
Continuous Infusion via Osmotic Minipump: This method ensures a constant plasma concentration of the compound.
-
Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions.
-
Implant the filled pump subcutaneously in the back of the animal, typically 24 hours after the MI surgery.
-
-
Oral Gavage: This method involves daily administration.
-
Administer the prepared this compound solution once daily using an oral gavage needle.
-
-
-
Dosage and Duration:
Protocol 3: Assessment of Cardiac Fibrosis
At the end of the treatment period, the extent of cardiac fibrosis is evaluated.
Materials:
-
Histological stains (e.g., Masson's trichrome, Picrosirius red)
-
Microscope with a camera
-
Image analysis software
-
Reagents for hydroxyproline assay
-
Reagents for real-time PCR (e.g., primers for collagen I, collagen III, TGF-β1)
Procedures:
-
Histological Analysis:
-
Euthanize the animals and excise the hearts.
-
Fix the hearts in 10% neutral buffered formalin and embed in paraffin.
-
Section the hearts and stain with Masson's trichrome or Picrosirius red to visualize collagen deposition (fibrotic tissue stains blue or red, respectively).
-
Capture images of the stained sections and quantify the fibrotic area as a percentage of the total left ventricular area using image analysis software.
-
-
Hydroxyproline Assay:
-
Hydroxyproline is a major component of collagen. Its content in the myocardial tissue is a direct measure of the total collagen amount.
-
Homogenize a known weight of the non-infarcted left ventricular tissue.
-
Perform a hydroxyproline assay according to commercially available kits or standard protocols.
-
-
Gene Expression Analysis:
-
Isolate RNA from the non-infarcted myocardial tissue.
-
Perform real-time PCR to quantify the mRNA expression levels of key fibrotic genes, such as Col1a1, Col3a1, and Tgf-β1.
-
Data Presentation
The following tables summarize quantitative data from preclinical studies on the effects of chymase inhibitors, including this compound, on markers of cardiac fibrosis and inflammation.
| Parameter | Control Group (Fibrosis Model) | This compound Treated Group | Animal Model | Reference |
| Urinary Albumin/Creatinine Ratio | Significantly increased | Significantly reduced | Diabetic db/db mice | [4] |
| Renal Chymase Activity | Significantly higher than non-diabetic | Reduced | Diabetic db/db mice | [4] |
| Hepatic Steatosis and Fibrosis | Significantly increased | Significantly attenuated | Rat NASH model | [4] |
| Hepatic mRNA levels (TGF-β, MMP-9, Collagen I) | Significantly increased | Significantly attenuated | Rat NASH model | [4] |
| Pulmonary Fibrosis Score (Ashcroft) | Increased | Significantly reduced | Mouse silicosis model | [5] |
| Lung Hydroxyproline Content | Increased | Significantly reduced | Mouse silicosis model | [5] |
| BALF Neutrophil Count | Increased | Significantly reduced | Mouse silicosis model | [5] |
| BALF Cytokine Levels (MIP-2, MCP-1, TGF-β1) | Increased | Significantly reduced | Mouse silicosis model | [5] |
| Parameter | Vehicle Group (MI Model) | Chymase Inhibitor (NK3201) Treated Group | Animal Model | Reference |
| Fibrotic Area in Cardiac Tissue | Increased | Significantly lower | Rat MI model | [6] |
| mRNA Levels (Collagen I, Collagen III) | Increased | Significantly lower | Rat MI model | [6] |
| Chymase Activity in Non-infarcted Myocardium | Significantly increased | Significantly reduced | Rat MI model | [6] |
| Left Ventricular End-Diastolic Pressure | Increased | Significantly reduced | Rat MI model | [6] |
| Fractional Area Change | Decreased | Increased | Rat MI model | [6] |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chymase inhibition prevents cardiac fibrosis and dysfunction after myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TY-51469 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TY-51469 is a potent and specific inhibitor of chymase, a serine protease primarily found in the secretory granules of mast cells.[1] Chymase is implicated in various physiological and pathological processes, including inflammation, tissue remodeling, and fibrosis.[2][3] By inhibiting chymase, this compound serves as a valuable tool for studying its role in these processes and holds potential as a therapeutic agent. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 526.60 g/mol | [2][4] |
| Molecular Formula | C₂₀H₁₅FN₂O₆S₄ | [2][4] |
| Appearance | Solid, Off-white to light brown powder | [2][4] |
| Purity | ≥ 99% | [3] |
| IC₅₀ (Simian Chymase) | 0.4 nM | [2][4] |
| IC₅₀ (Human Chymase) | 7.0 nM | [2][4] |
| Solubility in DMSO | 33.33 mg/mL (63.29 mM) | [2][4] |
Experimental Protocols
Safety Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). The compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times.[5][6][7] All handling should be performed in a well-ventilated area or a chemical fume hood.[5][6]
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.27 mg of this compound (see calculation below).
-
Calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 526.60 g/mol x 1000 mg/g = 5.27 mg
-
-
-
Dissolving: Add the appropriate volume of DMSO to the weighed this compound powder. For 5.27 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[2][4]
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[2][8]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][4][9] The solid powder should be stored at -20°C for up to 3 years.[2][3]
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.527 mg | 2.635 mg | 5.27 mg |
| 5 mM | 2.635 mg | 13.175 mg | 26.35 mg |
| 10 mM | 5.27 mg | 26.35 mg | 52.7 mg |
| 50 mM | 26.35 mg | 131.75 mg | 263.5 mg |
Note: The volumes of DMSO to be added would be 1 mL, 5 mL, and 10 mL respectively.
Mechanism of Action and Signaling Pathway
Chymase is a key enzyme in the inflammatory cascade and fibrotic processes. It can activate pro-inflammatory cytokines and growth factors, such as Transforming Growth Factor-beta (TGF-β), and Matrix Metalloproteinases (MMPs).[2] The activation of these molecules contributes to tissue remodeling, inflammation, and the deposition of extracellular matrix, which are hallmarks of fibrosis.[2] this compound exerts its effect by directly inhibiting the enzymatic activity of chymase, thereby preventing the downstream activation of these pro-fibrotic and pro-inflammatory pathways.[5]
Caption: Chymase signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Cell-Based Assays
The following diagram outlines a general workflow for utilizing the this compound stock solution in a typical cell-based experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mast cell chymase promotes hypertrophic scar fibroblast proliferation and collagen synthesis by activating TGF-β1/Smads signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signalling mechanisms regulating the activation of human eosinophils by mast-cell-derived chymase: implications for mast cell–eosinophil interaction in allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Mast Cells: Key Contributors to Cardiac Fibrosis [mdpi.com]
- 8. Multifunctional Role of Chymase in Acute and Chronic Tissue Injury and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mast cell tryptases and chymases in inflammation and host defense - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays in the Presence of TY-51469
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing cell viability and apoptosis in the presence of the selective chymase inhibitor, TY-51469. The information is intended to guide researchers in pharmacology, drug discovery, and related fields in designing and executing robust cell-based assays to investigate the effects of this compound.
Introduction to this compound
This compound is a potent and specific inhibitor of chymase, a serine protease primarily found in the secretory granules of mast cells.[1] Chymase is known to play a significant role in various physiological and pathological processes, including inflammation, tissue remodeling, and cardiovascular diseases.[2][3] It is a key enzyme in the alternative pathway of angiotensin II formation and is also involved in the activation of transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinase-2 (MMP-2).[4] By inhibiting chymase, this compound has been shown to suppress the accumulation of neutrophils and reduce fibrosis in preclinical models.[4][5]
The inhibitory concentration (IC50) of this compound against purified chymase is in the low nanomolar range, demonstrating its high potency for its target enzyme.[1] Understanding the direct effects of this compound on cell viability is crucial for interpreting its biological activity and assessing its therapeutic potential. The following protocols and data provide a framework for these investigations.
Data Presentation: Cell Viability and Apoptosis
The following tables present illustrative data on the effect of this compound on cell viability and apoptosis. It is important to note that this data is hypothetical and for exemplary purposes only , as specific in-vitro cytotoxicity data for this compound is not extensively available in public literature. Researchers should generate their own data for specific cell lines and experimental conditions.
Table 1: Hypothetical IC50 Values of this compound on Various Cell Lines (MTT Assay)
| Cell Line | Description | Incubation Time (hours) | Hypothetical IC50 (µM) |
| Human Dermal Fibroblasts (HDF) | Primary cells involved in wound healing and fibrosis. | 72 | > 100 |
| Human Aortic Smooth Muscle Cells (HASMC) | Cells critical in vascular structure and pathology. | 72 | > 100 |
| Human Bronchial Epithelial Cells (16HBE) | A key cell type in airway inflammation and remodeling. | 48 | > 100 |
| Human Mast Cell Line (HMC-1) | A cell line representing the primary target of chymase. | 48 | > 50 |
Table 2: Hypothetical Apoptosis Induction by this compound in Human Dermal Fibroblasts (Annexin V/PI Assay)
| This compound Concentration (µM) | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 48 | 2.5 ± 0.8 | 1.2 ± 0.3 |
| 10 | 48 | 3.1 ± 1.1 | 1.5 ± 0.5 |
| 50 | 48 | 4.5 ± 1.5 | 2.1 ± 0.7 |
| 100 | 48 | 5.2 ± 1.8 | 2.8 ± 0.9 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]
Materials:
-
This compound
-
Human Dermal Fibroblasts (or other cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture Human Dermal Fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells in fresh media.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol utilizes Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells after treatment with this compound.[2][9][10]
Materials:
-
This compound
-
Human Dermal Fibroblasts (or other cell line of interest)
-
Cell culture reagents (as in Protocol 1)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) and a vehicle control for 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect the culture medium (containing floating cells) and adherent cells by trypsinization.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Compare the percentage of apoptotic cells in the this compound treated groups to the vehicle control.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. kumc.edu [kumc.edu]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Troubleshooting & Optimization
Troubleshooting TY-51469 precipitation in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to TY-51469 precipitation in buffer solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent and specific chymase inhibitor.[1] It is a solid, off-white to light brown in color, with a molecular weight of 526.60 g/mol and a chemical formula of C20H15FN2O6S4.[1][2] It is important to note that this compound has limited aqueous solubility and is typically dissolved in organic solvents like DMSO for experimental use.[1]
Q2: My this compound solution precipitated after I added it to my aqueous buffer. What is the likely cause?
Precipitation upon addition of a this compound stock solution (likely in DMSO) to an aqueous buffer is a common issue and can be attributed to several factors:
-
Poor Solubility: this compound is a poorly water-soluble compound.[3][4] When the DMSO stock is diluted into an aqueous buffer, the concentration of this compound may exceed its solubility limit in the final buffer composition, causing it to precipitate.
-
"Solvent Shock": Rapidly adding the concentrated DMSO stock to the aqueous buffer can create localized areas of high this compound concentration, leading to immediate precipitation before it has a chance to disperse.
-
Buffer Composition: Components of your buffer, such as salts or a pH that is not optimal for this compound solubility, can contribute to its precipitation.[5][6][7]
-
Temperature: A decrease in temperature can lower the solubility of some compounds, potentially causing precipitation.
Q3: The precipitation I'm observing is not just the compound, but also includes proteins from my sample. Why is this happening?
The addition of this compound, or the solvent it is dissolved in (e.g., DMSO), can induce the precipitation of proteins in your buffer for several reasons:
-
Local pH Changes: The addition of a compound or its solvent might alter the local pH of the solution, bringing it closer to the isoelectric point (pI) of proteins in your sample, where they are least soluble.[8][9]
-
Solvent Effects on Protein Stability: The introduction of an organic solvent like DMSO can disrupt the hydration shell around proteins, leading to their denaturation and aggregation.[8]
-
Compound-Protein Interactions: this compound might be binding to proteins in your sample, and the resulting complex could be less soluble than the individual components.
Troubleshooting Guides
Scenario 1: Precipitation of this compound Compound
If you suspect that this compound itself is precipitating from your buffer, consider the following troubleshooting steps.
Experimental Protocol: Step-wise Addition for Improved Solubilization
-
Prepare a fresh, clear stock solution of this compound in 100% DMSO. The solubility of this compound in DMSO is approximately 33.33 mg/mL (63.29 mM); use sonication to aid dissolution.[1] Visually inspect the stock solution for any undissolved particles before use.
-
Warm the aqueous buffer to the intended experimental temperature.
-
Instead of adding the this compound stock directly to the full volume of buffer, add the buffer to the stock solution dropwise while vortexing or stirring vigorously. This gradual change in solvent composition can help prevent "solvent shock".
-
Perform a serial dilution of the this compound stock in the experimental buffer to reach the final desired concentration.
-
Visually inspect for precipitation at each step.
Table 1: Troubleshooting Strategies for this compound Precipitation
| Strategy | Description | Considerations |
| Optimize Solvent Concentration | Reduce the final concentration of DMSO in your assay. However, some DMSO may be necessary to maintain solubility. | High concentrations of DMSO can affect cellular assays and protein function. Aim for the lowest effective concentration. |
| pH Adjustment | Empirically test a range of pH values for your buffer to find the optimal pH for this compound solubility. | Ensure the tested pH range is compatible with the stability and activity of other components in your experiment (e.g., proteins, cells). |
| Incorporate Solubilizing Agents | Consider adding a small amount of a biocompatible surfactant (e.g., Pluronic F127, Tween-20) or a polymer (e.g., PEG, HPMC) to your buffer.[3][4][10][11] | These agents can interfere with some biological assays. Always run appropriate controls. |
| Temperature Control | Maintain a constant and appropriate temperature throughout the experiment. Avoid sudden temperature drops. | Check the temperature stability of all reagents. |
Scenario 2: Protein Precipitation Induced by this compound Addition
If you observe that proteins in your buffer are precipitating after the addition of this compound, the following strategies may help.
Experimental Protocol: Buffer Optimization for Protein Stability
-
Determine the isoelectric point (pI) of the primary protein(s) in your buffer, if known.
-
Prepare a series of buffers with pH values at least 1-2 units away from the pI of your protein(s).
-
Test the addition of your this compound stock solution to each buffer condition to identify the pH that maintains protein solubility.
-
Consider increasing the ionic strength of your buffer by moderately increasing the salt concentration (e.g., NaCl) to improve protein solubility, a technique known as "salting in".[9]
Table 2: Buffer Components and Their Potential to Cause Precipitation
| Buffer Component | Potential Issue | Recommendation |
| Phosphate | Can precipitate with divalent cations such as Ca2+ and Mg2+.[5][6][7] | If your experiment requires these cations, consider using a different buffer system like HEPES or Tris. |
| HEPES | Can react with DEPC, a common treatment to inactivate RNases.[7] | If working with RNA, consider using MOPS buffer. |
| Tris | Contains a reactive amine group that can also react with DEPC.[7] | Avoid DEPC treatment of Tris-containing solutions. |
| Citrate | Acts as a calcium chelator.[7] | Avoid citrate buffers in experiments where calcium concentration is critical. |
Visualizing Experimental Logic and Pathways
Troubleshooting Workflow for this compound Precipitation
The following diagram outlines a logical workflow for troubleshooting precipitation issues with this compound.
A troubleshooting workflow for this compound precipitation.
Signaling Pathway of this compound Action
This compound inhibits chymase, which in turn blocks the conversion of latent TGF-β1 to its active form and proMMP-2 to active MMP-2. This action attenuates downstream signaling pathways involved in cardiac remodeling and fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buffers - ITW Reagents [itwreagents.com]
- 7. Buffers for Biochemical Reactions [promega.sg]
- 8. Protein precipitation - Wikipedia [en.wikipedia.org]
- 9. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 10. pharmtech.com [pharmtech.com]
- 11. jocpr.com [jocpr.com]
Technical Support Center: Optimizing TY-51469 Concentration for Cell Culture
Welcome to the technical support center for the chymase inhibitor, TY-51469. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of chymase, a chymotrypsin-like serine protease found in the granules of mast cells.[1][2] Chymase is involved in the activation of transforming growth factor-beta 1 (TGF-β1) and pro-matrix metalloproteinases (pro-MMPs).[3] By inhibiting chymase, this compound blocks the conversion of these latent precursors into their active forms, thereby attenuating downstream signaling pathways involved in inflammation and fibrosis.[3]
Q2: What are the known IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound have been determined for different species' chymase enzymes. These values are essential for understanding the potency of the inhibitor.
| Target Enzyme | IC50 Value |
| Simian Chymase | 0.4 nM |
| Human Chymase | 7.0 nM |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO. It is recommended to prepare a high-concentration stock solution to minimize the final concentration of DMSO in your cell culture medium, as DMSO can have cytotoxic effects at higher concentrations.
| Solvent | Maximum Solubility |
| DMSO | 33.33 mg/mL (63.29 mM) |
Data from: [4]
For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Q4: Is this compound a hazardous substance?
A4: Yes, according to the Safety Data Sheet (SDS), this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, eye protection, and a lab coat), are recommended when handling this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter when optimizing the concentration of this compound in your cell culture experiments.
Problem 1: I am not seeing the expected inhibitory effect on my cells.
-
Possible Cause 1: Suboptimal Concentration.
-
Suggestion: The optimal concentration of this compound can vary significantly between different cell types and experimental conditions. While the enzymatic IC50 is in the low nanomolar range, a higher concentration may be required in a cellular context to account for factors such as cell permeability and protein binding in the culture medium.
-
Recommended Action: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting point for a concentration range could be informed by studies on similar compounds. For instance, a study on a different chymase inhibitor in skin fibroblasts used concentrations of 15 and 30 ng/mL to investigate the TGF-β1/Smad signaling pathway.[6] It is crucial to test a wide range of concentrations (e.g., from low nM to µM) to identify the effective window.
-
-
Possible Cause 2: Inactive Compound.
-
Suggestion: Improper storage or handling of this compound can lead to its degradation.
-
Recommended Action: Ensure that the compound has been stored correctly according to the manufacturer's instructions, typically at -20°C or -80°C in a dry, dark environment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Problem 2: I am observing significant cell death or cytotoxicity.
-
Possible Cause 1: Concentration is too high.
-
Suggestion: While specific cytotoxicity data for this compound is not widely available, high concentrations of any compound can be toxic to cells.
-
Recommended Action: Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the toxic concentration range for your cell line. This will help you establish a therapeutic window where you can observe the desired inhibitory effects without causing significant cell death.
-
-
Possible Cause 2: DMSO Toxicity.
-
Suggestion: The solvent used to dissolve this compound, DMSO, can be toxic to cells at concentrations typically above 0.5-1%.
-
Recommended Action: Calculate the final concentration of DMSO in your cell culture medium. If it is too high, you may need to prepare a more concentrated stock solution of this compound to reduce the volume of DMSO added to your cultures. Always include a vehicle control (cells treated with the same concentration of DMSO as your experimental groups) to account for any effects of the solvent.
-
Problem 3: The results of my experiments are inconsistent.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Suggestion: Variations in cell density, passage number, and serum concentration can all affect the cellular response to a compound.
-
Recommended Action: Standardize your cell culture protocols. Ensure that you are using cells within a consistent passage number range and seeding them at the same density for each experiment. Be mindful that components in fetal bovine serum (FBS) can sometimes interact with experimental compounds.
-
-
Possible Cause 2: Instability of the Compound in Culture Medium.
-
Suggestion: The stability of this compound in cell culture medium over the course of your experiment may be a factor.
-
Recommended Action: While this compound shows good stability in rat plasma, its stability in cell culture medium at 37°C for extended periods should be considered.[4] For long-term experiments, it may be necessary to replenish the medium with fresh compound at regular intervals.
-
Experimental Protocols
1. Dose-Response Experiment to Determine Optimal Concentration
This protocol outlines a general workflow for determining the effective concentration of this compound for your cell culture experiments.
References
- 1. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of TY-51469
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TY-51469, a potent chymase inhibitor. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
Currently, there is a lack of publicly available data specifically detailing the off-target profile of this compound against a broad panel of kinases, proteases, or other enzymes. Published research has predominantly focused on its on-target effects as a chymase inhibitor.[1][2][3][4][5]
Q2: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of chymase, a chymotrypsin-like serine protease found in the secretory granules of mast cells.[3] Chymase is involved in the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and the activation of transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinases (MMPs).[1][4] By inhibiting chymase, this compound can attenuate tissue remodeling, inflammation, and fibrosis in various disease models.[1][3][4]
Q3: Are there any theoretical off-target concerns for chymase inhibitors like this compound?
A potential off-target concern for chymase inhibitors is their cross-reactivity with other serine proteases, such as cathepsin G. Given the structural similarities within the active sites of these enzymes, it is plausible that high concentrations of a chymase inhibitor could affect the activity of other related proteases. However, the selectivity of this compound for chymase over other proteases has not been extensively reported in the public domain.
Q4: How can I experimentally assess the potential off-target effects of this compound in my model system?
To investigate potential off-target effects, researchers can employ several strategies:
-
Broad-Panel Kinase and Protease Screening: Submit this compound to a commercial service for screening against a large panel of kinases and proteases. This can provide a comprehensive overview of its selectivity.
-
Control Experiments: Include appropriate controls in your experiments. For example, using a structurally unrelated chymase inhibitor could help determine if the observed effects are specific to chymase inhibition.
-
Dose-Response Studies: Perform dose-response experiments to determine the lowest effective concentration of this compound. Off-target effects are more likely to occur at higher concentrations.
-
Rescue Experiments: If a specific off-target is identified, attempt to "rescue" the phenotype by adding back the product of the off-target enzyme or using a specific activator.
Troubleshooting Guides
Issue: Unexpected or contradictory results observed in experiments with this compound.
Possible Cause: This could be due to a variety of factors, including experimental variability, cell line or animal model differences, or potential off-target effects of the compound.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting chymase activity in your experimental system. This can be done using a chymase activity assay.
-
Review Literature: Carefully review the published literature for studies using this compound in similar models to compare experimental conditions and expected outcomes.[3][4][5][6][7][8]
-
Evaluate Compound Stability: Ensure the stability of this compound under your experimental conditions. The compound is reported to be stable in rat plasma for at least one hour at 40°C.[2]
-
Consider Off-Target Screening: If on-target activity is confirmed and other experimental variables have been ruled out, consider performing an off-target screening assay as described in the FAQ section.
Experimental Protocols
Key Experiment: Assessment of Chymase Inhibition in Tissue Homogenates
This protocol provides a general framework for measuring the inhibitory activity of this compound on chymase in a relevant biological sample.
Materials:
-
Tissue of interest (e.g., heart, lung, skin)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding serine protease inhibitors)
-
This compound stock solution (in DMSO)
-
Chymase substrate (e.g., N-Suc-Leu-Leu-Val-Tyr-AMC)
-
Fluorometer or plate reader capable of measuring fluorescence
Procedure:
-
Tissue Homogenization: Homogenize the tissue in ice-cold lysis buffer.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Inhibition Assay:
-
Pre-incubate the tissue lysate with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the chymase substrate.
-
Monitor the increase in fluorescence over time, which corresponds to substrate cleavage by chymase.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce chymase activity by 50%.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chymase as a Novel Therapeutic Target in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chymase inhibition attenuates monocrotaline-induced sinusoidal obstruction syndrome in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing TY-51469 batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential batch-to-batch variability when working with the chymase inhibitor, TY-51469.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of chymase, a serine protease found in the granules of mast cells.[1][2] Chymase is involved in the conversion of angiotensin I to the active vasoconstrictor angiotensin II, and it also activates transforming growth factor-beta 1 (TGF-β1) and pro-matrix metalloproteinases (pro-MMPs).[3] By inhibiting chymase, this compound can attenuate pathways involved in cardiac remodeling, fibrosis, and inflammation.[2][3][4]
Q2: What are the common applications of this compound in research?
This compound has been utilized in various preclinical research models to investigate its therapeutic potential. Key application areas include:
-
Cardiac Remodeling and Fibrosis: Studying the effects of chymase inhibition on heart tissue in response to stimuli like chronic angiotensin II stimulation.[3]
-
Pulmonary Fibrosis: Investigating the role of chymase in lung inflammation and fibrosis, for example, in silica-induced models.[2]
-
Inflammatory Bowel Disease (IBD): Exploring its potential to ameliorate inflammation in experimental colitis models.[5]
-
Acute Pancreatitis: Assessing its impact on inflammation and tissue damage in the pancreas.[6]
Q3: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies between species.
| Species | Target | IC50 Value |
| Simian | Chymase | 0.4 nM |
| Human | Chymase | 7.0 nM |
| [1] |
Q4: How should I store and handle this compound to minimize variability?
Proper storage and handling are critical to ensure the consistency of this compound across experiments.
| Storage Condition | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
| [1] |
It is recommended to aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles. Ensure the solvent is fully evaporated before storing if the product was shipped in solution. For creating new stock solutions, use a high-purity, anhydrous solvent.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, potentially due to batch-to-batch variability.
Issue 1: Inconsistent Inhibition of Chymase Activity in Cell-Based Assays
Question: I am observing significant variability in the inhibitory effect of different batches of this compound in my cell-based assays. What could be the cause and how can I troubleshoot this?
Possible Causes and Solutions:
-
Variability in Compound Potency:
-
Solution: Perform a dose-response curve for each new batch of this compound to determine the IC50 value. This will allow you to normalize the effective concentration used in your experiments. Compare the IC50 of the new batch to previously validated batches.
-
-
Inconsistent Cell Culture Conditions:
-
Solution: Standardize your cell culture protocol.[7] This includes using the same cell passage number, maintaining a consistent cell density at the time of treatment, and using the same batch of serum and media for a set of comparative experiments.[7][8] Document these parameters for each experiment to track potential sources of variation.
-
-
Cell Line Integrity:
-
Liquid Handling and Pipetting Errors:
Issue 2: Poor Reproducibility in Animal Studies
Question: My in vivo experiments with this compound are showing high variability in efficacy between different study groups and batches of the compound. How can I improve reproducibility?
Possible Causes and Solutions:
-
Compound Stability and Formulation:
-
Solution: this compound has shown good stability in rat plasma.[1] However, the stability of your specific formulation should be verified. Prepare fresh formulations for each experiment and protect them from light and extreme temperatures. If using an osmotic pump, ensure the compound is stable under those conditions for the duration of the study.[1]
-
-
Route of Administration and Dosing Accuracy:
-
Solution: Ensure the route of administration is consistent and performed with precision. For oral gavage, for example, ensure the compound is delivered to the stomach correctly each time. Calibrate any equipment used for dosing.
-
-
Biological Variability in Animals:
-
Solution: Use animals of the same age, sex, and genetic background. Acclimatize animals to the housing conditions before starting the experiment. Randomize animals into treatment groups to minimize bias.
-
-
Data Analysis:
-
Solution: Use appropriate statistical methods to account for biological variability. Consider if a paired statistical test is more appropriate for your experimental design.[12]
-
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Free Chymase Activity Assay
-
Reagents and Materials:
-
Recombinant human chymase
-
Fluorogenic chymase substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
This compound (prepare a 10 mM stock in DMSO)
-
384-well black microplate
-
Plate reader with fluorescence capabilities
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer, ranging from 1 µM to 0.01 nM. Include a DMSO-only control.
-
Add 5 µL of each this compound dilution or control to the wells of the microplate.
-
Add 10 µL of recombinant human chymase (final concentration, e.g., 1 ng/µL) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration, e.g., 10 µM).
-
Immediately measure the fluorescence intensity every minute for 30 minutes (Excitation/Emission ~380/460 nm).
-
Calculate the reaction rate (slope of the linear portion of the fluorescence curve).
-
Plot the reaction rate against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting chymase-mediated pathways.
Caption: A logical workflow for troubleshooting batch-to-batch variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. youtube.com [youtube.com]
- 10. mt.com [mt.com]
- 11. cellgs.com [cellgs.com]
- 12. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize TY-51469 toxicity in vivo
Welcome to the technical support center for the specific chymase inhibitor, TY-51469. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential in vivo toxicity and to offer solutions for issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of chymase, a serine protease found in the granules of mast cells. Its primary mechanism involves blocking the enzymatic activity of chymase. This inhibition prevents the conversion of angiotensin I to angiotensin II and also blocks the activation of other critical mediators like transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinases (MMPs).[1][2][3] By blocking these pathways, this compound attenuates inflammatory responses, tissue remodeling, and fibrosis.[1][2]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: For in vitro and in vivo studies, this compound can be dissolved in DMSO.[4] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Q3: What is the known selectivity of this compound?
A3: this compound demonstrates high specificity for chymase. It has been reported that it does not inhibit other chymotrypsin-like serine proteases, such as chymotrypsin and cathepsin G, even at concentrations 1000-fold higher than its IC50 for chymase.
Q4: What are the potential therapeutic applications of this compound?
A4: Based on preclinical studies, this compound has shown potential in treating various conditions characterized by inflammation and fibrosis. These include inflammatory bowel disease (IBD), pulmonary fibrosis, cardiac remodeling and fibrosis, and non-alcoholic steatohepatitis (NASH).[2][3][5][6]
Q5: Are there any known general toxicities for the chymase inhibitor class of compounds?
A5: While specific public toxicity data for this compound is limited, information on other chymase inhibitors can be informative. For instance, the chymase inhibitor SUN13834 entered Phase II clinical trials but was discontinued due to adverse side effects, indicating that class-wide toxicities are a possibility.[5] Conversely, another inhibitor, NK3201, was reported to have low toxicity in animal models at doses under 100 mg/kg for two weeks.[5] Researchers should proceed with careful dose-escalation studies and diligent monitoring.
Troubleshooting Guides
Problem: I am observing unexpected weight loss or signs of distress in my study animals.
-
Possible Cause 1: Dose is too high.
-
Solution: The optimal therapeutic dose may be close to a toxic dose. A 2-week repeated-dose toxicity study in rats was conducted at 20 and 60 mg/kg/day, suggesting these higher doses may induce toxicity.[4] If you are using doses in this range, consider reducing the dose to the lower effective ranges reported in efficacy studies (e.g., 0.1 - 10 mg/kg/day).[4][7] Perform a dose-ranging study to identify the maximum tolerated dose (MTD) in your specific model and strain.
-
-
Possible Cause 2: Off-target effects or vehicle toxicity.
-
Solution: Ensure that the vehicle used to dissolve this compound is well-tolerated by the animals at the volume administered. Run a parallel control group treated with the vehicle alone. While this compound is reported to be highly specific, off-target effects can never be fully excluded. Monitor for common signs of toxicity such as changes in behavior, appetite, or grooming.
-
-
Possible Cause 3: Exacerbation of underlying pathology.
-
Solution: In some disease models, altering inflammatory pathways can have unexpected consequences. Review the literature for the role of chymase in your specific model. It may be necessary to perform interim histopathological analysis of key organs (liver, kidney, heart) to understand the tissue-level effects.
-
Problem: The compound is showing lower efficacy than expected.
-
Possible Cause 1: Suboptimal dosing or administration route.
-
Solution: this compound has been administered via intraperitoneal (IP) injection and continuous infusion via an osmotic pump.[4][7] The route and frequency of administration can significantly impact exposure and efficacy. Review the published protocols and consider if your administration strategy is optimal for maintaining therapeutic concentrations.
-
-
Possible Cause 2: Compound stability or formulation issues.
-
Solution: this compound is reported to be 100% stable in rat plasma at 40°C for up to one hour.[4] However, ensure your formulation is prepared fresh for each administration and that the compound has not degraded during storage.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 |
| Chymase | Human | 7.0 nM |
| Chymase | Simian | 0.4 nM |
Data sourced from MedchemExpress.[4]
Table 2: Summary of In Vivo Experimental Dosing for this compound
| Animal Model | Species | Dose | Administration Route | Study Duration | Therapeutic Effect Noted |
| Silica-Induced Pulmonary Fibrosis | Mouse (ICR) | 0.1 or 1.0 mg/kg/day | Osmotic Pump (continuous) | 21 days | Reduced lung fibrosis and neutrophil accumulation |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Rat (Sprague-Dawley) | 10 mg/kg | Intraperitoneal Injection | 28 days | Ameliorated colitis severity |
| Angiotensin II-Induced Cardiac Remodeling | Hamster | Not specified | Not specified | Not specified | Attenuated cardiac remodeling |
| Repeated-Dose Toxicity Study | Rat (Sprague-Dawley) | 20 and 60 mg/kg | Intravenous | 2 weeks | Toxicity assessment (results not detailed in source) |
Data compiled from various sources.[1][4][6][7]
Experimental Protocols
Protocol 1: General In Vivo Toxicity Monitoring
This is a general guideline. All procedures must be in accordance with institutional animal care and use committee (IACUC) protocols.
-
Animal Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Measurements: Before the first dose, record baseline body weight, food and water intake, and perform a detailed clinical observation for each animal.
-
Dosing: Administer this compound or vehicle control as per the study design.
-
Daily Monitoring:
-
Record body weights daily. A weight loss of >15-20% from baseline is often a humane endpoint.
-
Perform clinical observations at least twice daily. Look for changes in posture, activity, breathing, and grooming. Note any signs of pain or distress.
-
Monitor food and water intake.
-
-
Weekly Monitoring:
-
Collect blood samples (e.g., via tail vein) for complete blood count (CBC) and serum chemistry analysis to monitor for signs of organ damage (e.g., elevated ALT/AST for liver, BUN/creatinine for kidney).
-
-
Termination: At the end of the study, perform a gross necropsy and collect key organs (liver, kidneys, spleen, heart, lungs) for weight measurement and histopathological analysis.
Protocol 2: DSS-Induced Colitis Model in Rats (Adapted from Liu WX, et al., 2016)[7]
-
Animals: Use healthy Sprague-Dawley rats.
-
Induction of Colitis: Administer 3.5% dextran sulfate sodium (DSS) in the drinking water to induce colitis in the model and experimental groups. The control group receives regular drinking water.
-
Treatment Groups:
-
Control Group: Intraperitoneal (IP) injection of saline daily.
-
Model Group: DSS in drinking water + daily IP injection of saline.
-
Experiment Group: DSS in drinking water + daily IP injection of 10 mg/kg this compound.
-
-
Monitoring: Monitor animals daily for body weight, stool consistency, and presence of blood in feces to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: Sacrifice subsets of animals at specified time points (e.g., days 7, 14, 21, 28). Collect colon tissue for histopathological scoring of inflammation and serum for cytokine analysis (e.g., IL-10, TGF-β1) by ELISA.
Visualizations
Caption: Mechanism of action for this compound in preventing pathological outcomes.
Caption: General experimental workflow for an in vivo study with this compound.
Caption: Troubleshooting decision tree for managing adverse events in vivo.
References
- 1. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 2. SID 354702252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Chymase Inhibitor as a Novel Therapeutic Agent for Non-alcoholic Steatohepatitis [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
TY-51469 experimental reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential reproducibility issues encountered during experiments with the chymase inhibitor, TY-51469.
Troubleshooting Guides
This section addresses specific issues researchers might encounter when working with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent IC50 Values in In Vitro Kinase Assays
Question: My calculated IC50 value for this compound is different from the published data or varies between experiments. What could be the cause?
Answer: Discrepancies in IC50 values for this compound can arise from several factors related to the assay conditions. This compound is a potent chymase inhibitor with reported IC50 values of 0.4 nM for simian chymase and 7.0 nM for human chymase.[1] Variations from these values are often due to the following:
-
Enzyme Source and Purity: The origin and purity of the chymase enzyme can significantly impact inhibitor potency. Ensure you are using a consistent and highly purified enzyme source.
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Use a substrate concentration at or below the Km for the enzyme to obtain an accurate IC50 value.
-
Assay Buffer Composition: Components in the assay buffer, such as salts and detergents, can influence enzyme activity and inhibitor binding. Maintain a consistent and well-documented buffer system.
-
Incubation Time: Ensure that the pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate are consistent across all experiments.
dot
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Reduced or No Effect in Cell-Based Assays
Question: this compound is not showing the expected inhibitory effect on downstream signaling (e.g., TGF-β1 activation) in my cell-based experiments. Why might this be?
Answer: The efficacy of this compound in cell-based assays depends on the cellular context and experimental setup. Consider the following:
-
Cell Line Chymase Expression: Chymase is primarily expressed in mast cells.[2] Ensure your chosen cell line expresses sufficient levels of chymase for this compound to have a measurable effect.
-
Compound Solubility and Stability: While this compound shows high stability in rat plasma, its solubility in aqueous cell culture media may be limited.[1] Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved in the media at the final working concentration.
-
Activation of the Pathway: The targeted pathway must be active for an inhibitor to show an effect. Ensure that the cells are stimulated to induce the chymase-mediated processes you are studying, such as the conversion of pro-MMP-2 to MMP-2 or latent TGF-β1 to active TGF-β1.[3][4]
Issue 3: Inconsistent Results in In Vivo Animal Models
Question: I am observing high variability in the efficacy of this compound in my animal studies. What are the potential sources of this variability?
Answer: In vivo experiments introduce a higher level of complexity. Variability in the effects of this compound can be attributed to:
-
Drug Formulation and Administration: The method of delivery is crucial. For continuous exposure, an osmotic pump has been successfully used to administer this compound.[1] If using other methods, such as oral gavage or intraperitoneal injection, consider the formulation's bioavailability and the dosing schedule's appropriateness for maintaining therapeutic concentrations.
-
Timing of Administration: Studies have shown that the timing of this compound administration can significantly impact its efficacy. For example, in a mouse model of pulmonary fibrosis, earlier administration showed a greater reduction in fibrosis.[2]
-
Animal Model Specifics: The pathophysiology of the chosen animal model should be well-understood. The expression and role of chymase can differ between species and disease models.
dot
Caption: Decision tree for troubleshooting in vivo experiments.
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound? this compound is a potent and specific chymase inhibitor.[1] Chymase is a serine protease released by mast cells that plays a role in various physiological and pathological processes. One of its key functions is the conversion of angiotensin I to angiotensin II, and the activation of transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinases (MMPs).[3][4] By inhibiting chymase, this compound can attenuate these processes, which are involved in tissue remodeling, inflammation, and fibrosis.[2][3][4]
dot
Caption: Signaling pathway inhibited by this compound.
-
What are the recommended storage conditions for this compound? Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
-
In which solvents is this compound soluble? For in vitro experiments, it is recommended to prepare a high-concentration stock solution in a solvent like DMSO. Further dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation.
-
Has this compound been used in combination with other drugs? The available literature primarily focuses on this compound as a single agent in preclinical models.[2][4][5] Any studies involving combination therapies should be carefully designed to account for potential drug-drug interactions.
Data Summary Tables
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) | Reference |
|---|---|---|---|
| Chymase | Simian | 0.4 | [1] |
| Chymase | Human | 7.0 |[1] |
Table 2: Recommended Storage Conditions
| Condition | Duration | Reference |
|---|---|---|
| -80°C | 6 months | [1] |
| -20°C | 1 month |[1] |
Experimental Protocols
Protocol 1: In Vitro Chymase Inhibition Assay
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Triton X-100.
-
Human Recombinant Chymase: Prepare working stock in Assay Buffer.
-
Fluorogenic Substrate: (e.g., Suc-Leu-Leu-Val-Tyr-AMC). Prepare stock in DMSO and dilute in Assay Buffer.
-
This compound: Prepare a 10-point serial dilution in DMSO, then dilute into Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to a 96-well plate.
-
Add 20 µL of human recombinant chymase solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
-
Read the fluorescence (Excitation/Emission ~380/460 nm) every minute for 30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Downstream Markers (e.g., Active TGF-β1)
-
Cell Culture and Treatment:
-
Plate a suitable mast cell line (e.g., HMC-1) and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with an appropriate agent (e.g., PMA and ionomycin) to induce mast cell degranulation and chymase release for the desired time period.
-
-
Protein Extraction:
-
Collect the cell culture supernatant (to detect secreted active TGF-β1) and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (for cell lysates) or equal volumes of supernatant onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the active form of TGF-β1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Normalize the results to a loading control (e.g., β-actin for cell lysates or a total protein stain for supernatants).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TY-51469 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TY-51469, a potent chymase inhibitor. Proper experimental design, especially the inclusion of appropriate negative controls, is critical for valid and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for an in vivo experiment with this compound?
A1: To ensure the observed effects are specifically due to the inhibition of chymase by this compound, every in vivo experiment should include three fundamental groups:
-
Healthy Control (or Sham) Group: This group consists of healthy animals that do not have the induced disease or injury. They receive no treatment and serve as a baseline for normal physiological measurements.
-
Vehicle Control (or Model) Group: This group has the disease or injury induced and receives only the vehicle used to dissolve this compound (e.g., saline).[1][2] This control is crucial to differentiate the effects of the drug from the effects of the vehicle and the disease model itself.
-
This compound Treatment Group: This group has the disease or injury induced and is treated with this compound at the desired dose.
By comparing the this compound treatment group to the vehicle control group, you can assess the specific effect of the compound. The healthy control group provides a benchmark for the extent of the disease pathology.
Q2: What is the recommended vehicle for dissolving and administering this compound?
A2: Based on published studies, a common and effective vehicle for in vivo administration of this compound is saline .[1][2] For intraperitoneal injections, this compound can be dissolved in saline for daily administration.[1][2] For continuous delivery, osmotic mini-pumps can be filled with a solution of this compound in saline.
Q3: Is there an inactive analog of this compound to use as a negative control?
A3: Currently, there is no commercially available, structurally similar inactive analog of this compound that is widely documented for use as a negative control. In the absence of such a control, it is especially important to meticulously design and interpret the vehicle control experiments to minimize the possibility of off-target effects.
Q4: How can I control for potential off-target effects of this compound?
A4: While this compound is a specific chymase inhibitor, all small molecules have the potential for off-target effects. Here are some strategies to address this:
-
Dose-Response Studies: Perform a dose-response study to determine the lowest effective concentration of this compound. This minimizes the risk of off-target effects that may occur at higher concentrations.
-
Use of Other Chymase Inhibitors: If feasible, confirming your results with another chymase inhibitor that has a different chemical structure can strengthen the evidence that the observed effect is due to chymase inhibition.
-
Genetic Knockdown/Knockout: The gold standard for target validation is to use a genetic approach. If available, repeating the experiment in chymase knockout or knockdown animals can confirm that the pharmacological effect of this compound is on-target.
-
Monitor Known Off-Targets: Some research suggests that chymase inhibitors may have off-target effects on other serine proteases, such as cathepsin G.[3] If relevant to your experimental system, you could assess the activity of such potential off-targets.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in the vehicle control group. | Inconsistent disease induction; variability in animal handling or housing conditions. | Refine the disease induction protocol to ensure uniformity. Standardize all animal handling and environmental conditions. Increase the number of animals per group to improve statistical power. |
| No significant difference between the this compound treated group and the vehicle control group. | Insufficient dose of this compound; poor bioavailability of the compound; timing of administration is not optimal. | Perform a dose-response study to find the optimal concentration. Check the stability and solubility of your this compound solution. Optimize the timing and duration of treatment based on the pathophysiology of your disease model.[4] |
| Unexpected effects observed in the this compound treated group that are not consistent with chymase inhibition. | Potential off-target effects of this compound. | Refer to the strategies for controlling for off-target effects in Q4 of the FAQ. Consider performing a broader screen for the activity of other related enzymes. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a DSS-Induced Colitis Model
This protocol is adapted from studies investigating the effect of this compound on inflammatory bowel disease.[1][2]
1. Animal Model and Grouping:
-
Use healthy Sprague-Dawley rats.
-
Randomly assign animals to three groups (n=8-10 per group):
-
Control Group: Receive standard drinking water and daily intraperitoneal (IP) injections of saline.
-
DSS + Vehicle Group: Receive drinking water containing 3.5% dextran sulfate sodium (DSS) to induce colitis and daily IP injections of saline.
-
DSS + this compound Group: Receive drinking water containing 3.5% DSS and daily IP injections of this compound (e.g., 10 mg/kg).
-
2. Treatment Administration:
-
Prepare a stock solution of this compound in saline.
-
Administer the appropriate treatment (saline or this compound) via IP injection daily for the duration of the study (e.g., 7-28 days).
3. Outcome Measures:
-
Monitor body weight, stool consistency, and rectal bleeding daily.
-
At the end of the study, collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.
-
Measure cytokine levels (e.g., IL-10, TGF-β1) in serum or colon tissue homogenates by ELISA.
-
Analyze immune cell populations (e.g., Tregs) in peripheral blood or spleen by flow cytometry.
4. Data Analysis:
-
Compare the DSS + this compound group to the DSS + Vehicle group to determine the effect of the inhibitor.
-
Use the Control group as a baseline for normal tissue histology and cytokine levels.
Visualizations
Caption: Workflow for a typical in vivo experiment evaluating this compound.
Caption: this compound inhibits chymase, blocking downstream inflammatory pathways.
References
- 1. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with TY-51469
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TY-51469. The information is designed to help interpret unexpected results and provide standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses potential unexpected results and common issues encountered during experiments with this compound.
Q1: We are using this compound to reduce fibrosis, but in our model of airway inflammation, the fibrotic markers seem to have increased. Why is this happening?
A1: This is a critical observation and highlights the complex role of chymase in different biological contexts. While this compound is generally expected to reduce fibrosis by inhibiting the activation of pro-fibrotic factors like TGF-β, chymase also degrades certain pro-inflammatory cytokines such as IL-33. In some models of allergic airway inflammation, the protective effect of chymase in breaking down these cytokines may be dominant. Therefore, inhibiting chymase with this compound could lead to an accumulation of these pro-inflammatory mediators, paradoxically exacerbating inflammation and subsequent fibrosis. It is crucial to thoroughly characterize the specific inflammatory milieu of your experimental model.
Troubleshooting Steps:
-
Measure a broad panel of cytokines: Assess the levels of IL-33, IL-13, and other relevant cytokines in your model, both with and without this compound treatment.
-
Histological Analysis: Carefully examine tissue sections for changes in inflammatory cell infiltrate in addition to fibrotic markers.
-
Literature Review: Investigate the specific role of chymase in your particular model system, as its effects can be highly context-dependent.
Q2: We are not observing the expected decrease in Angiotensin II levels after this compound administration in our cardiac remodeling model. Is the inhibitor not working?
A2: While chymase is a potent activator of Angiotensin II (Ang II), its contribution to the total Ang II pool can vary depending on the tissue and the specific pathological conditions. In some models, particularly those with high levels of Angiotensin-Converting Enzyme (ACE) activity, the ACE-dependent pathway for Ang II production may be dominant. In such cases, inhibiting chymase alone may not significantly reduce overall Ang II levels. The primary beneficial effects of this compound in your model might be mediated through its Ang II-independent actions, such as inhibiting the activation of TGF-β and MMPs.[1]
Troubleshooting Steps:
-
Assess ACE activity: Measure the activity of ACE in your tissue samples to determine the relative contribution of the ACE-dependent pathway.
-
Measure downstream markers: Evaluate the levels of active TGF-β and MMP-2/9, which are also downstream targets of chymase. A reduction in these markers would indicate that this compound is active, even if total Ang II levels are unchanged.
-
Consider a combination therapy: In models with high ACE activity, combining this compound with an ACE inhibitor might be necessary to achieve a significant reduction in Ang II levels.
Q3: We have observed an unexpected increase in regulatory T cells (Tregs) and associated cytokines (IL-10, TGF-β1) in our inflammatory bowel disease (IBD) model after treatment with this compound. Is this a known effect?
A3: Yes, this is a plausible, though perhaps unexpected, finding. Recent studies in models of IBD have suggested that chymase inhibition can ameliorate disease severity by increasing the expression of Tregs and immune-regulatory cytokines like IL-10 and TGF-β1. The exact mechanism is still under investigation, but it is thought that by modulating the inflammatory environment, this compound can shift the immune balance towards a more tolerogenic state.
Logical Relationship Diagram
Caption: Logical flow of this compound's effect on IBD.
Q4: We are seeing significant variability in our in vitro results when using this compound. What could be the cause?
A4: Variability in in vitro experiments with this compound can arise from several factors:
-
Solubility: this compound has limited solubility in aqueous solutions. Ensure that your stock solutions in DMSO are properly prepared and that the final concentration of DMSO in your culture medium is low and consistent across all experiments.
-
Cell Type: The expression of chymase can vary significantly between different cell types. Ensure that the cells you are using are known to express chymase or the pathways you are studying are relevant to chymase activity.
-
Passage Number: Cell characteristics can change with increasing passage number. Use cells within a consistent and low passage number range for all your experiments.
-
Serum Lot: Different lots of fetal bovine serum (FBS) can contain varying levels of proteases and growth factors that may interact with your experimental system. It is advisable to test and use a single lot of FBS for a series of experiments.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various preclinical models.
Table 1: Effect of this compound on Cytokine Levels in a Rat Model of IBD
| Cytokine | Control Group | Model Group (DSS) | This compound Treated Group |
| IL-10 (pg/mL) | High | Low | Significantly higher than model group |
| TGF-β1 (pg/mL) | High | Low | Significantly higher than model group |
| IL-17A (pg/mL) | High | Low | Significantly higher than model group |
| Data presented qualitatively based on findings from a study on DSS-induced colitis in rats.[2][3] |
Table 2: Effect of this compound on Markers of Fibrosis in a Mouse Model of Silicosis
| Marker | Control Group | Silica-Induced Fibrosis Group | This compound Treated Group |
| Lung Fibrosis Score | Low | High | Significantly reduced |
| Hydroxyproline Level | Low | High | Significantly reduced |
| Neutrophil Count (BALF) | Low | High | Significantly reduced |
| TGF-β1 (BALF) | Low | High | Significantly reduced |
| Data presented qualitatively based on findings from a study on silica-induced pulmonary fibrosis in mice.[1] |
Table 3: Effect of this compound on Liver Fibrosis Markers in a Hamster Model
| Marker | Control Group | CCl4-Induced Fibrosis Group | This compound Treated Group |
| Fibrotic Area Ratio | Low | High | Significantly lower |
| α-SMA-positive cells | Low | High | Significantly decreased |
| Liver Chymase Activity | Low | High | Not significantly different from control |
| Data presented qualitatively based on findings from a study on CCl4-induced liver fibrosis in hamsters.[4] |
Experimental Protocols
In Vivo Administration Protocol (General)
This protocol provides a general guideline for the in vivo administration of this compound in rodent models.
-
Preparation of this compound Solution:
-
For intraperitoneal injection, dissolve this compound in saline.
-
For continuous delivery via an osmotic pump, dissolve this compound in a suitable vehicle such as a mixture of polyethylene glycol and saline.
-
-
Dosage:
-
Dosages can range from 0.1 mg/kg/day to 10 mg/kg/day, depending on the animal model and the specific study objectives.[5]
-
-
Administration:
-
For acute studies, intraperitoneal injections are commonly used.
-
For chronic studies, subcutaneous implantation of an osmotic pump is recommended for continuous and stable delivery of the compound.
-
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo experiments with this compound.
In Vitro Protocol (General)
As specific in vitro protocols for this compound are not widely published, the following is a general guideline based on its known properties.
-
Cell Selection: Choose a cell line that is relevant to your research question and is known to express chymase or be responsive to the pathways modulated by chymase (e.g., fibroblasts, mast cells, endothelial cells).
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.
-
-
Treatment of Cells:
-
Thaw the stock solution and dilute it in your cell culture medium to the desired final concentrations. The IC50 for human chymase is approximately 7.0 nM. A typical concentration range for in vitro experiments would be from 1 nM to 1 µM.
-
Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity. Include a vehicle control (medium with the same concentration of DMSO) in your experimental design.
-
-
Assays:
-
After the desired incubation period, perform your assays of interest, such as measuring cytokine secretion, protein expression, or cell proliferation.
-
Signaling Pathway
Chymase-Mediated Signaling Pathway and Point of Inhibition by this compound
Caption: this compound inhibits chymase-mediated activation pathways.
References
- 1. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chymase inhibition attenuates tetrachloride-induced liver fibrosis in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Improving the efficacy of TY-51469 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of TY-51469, a potent chymase inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
| Question | Potential Cause(s) | Suggested Solution(s) |
| Why am I observing lower than expected efficacy of this compound? | Inadequate Dosing: The concentration or frequency of administration may be too low. Compound Instability: Improper storage or handling may lead to degradation. Species Variability: Chymase structure and inhibitor binding can differ between species.[1] Cell Line Insensitivity: The chosen cell line may not express chymase or the targeted downstream signaling molecules. | Dose-Response Experiment: Perform a dose-response study to determine the optimal concentration. For in vivo studies, consider different administration routes or the use of osmotic pumps for continuous delivery.[2] Proper Handling: Store this compound at -20°C for short-term and -80°C for long-term storage.[2] Ensure fresh solutions are prepared for each experiment. This compound is stable in rat plasma at 40°C for up to 1 hour.[2] Confirm Target Expression: Verify chymase expression in your model system (cell line or animal tissue) using techniques like Western blot, immunohistochemistry, or RT-qPCR. Be aware that humans have a single α-chymase gene, while mice and rats have multiple chymase isoforms, which could affect inhibitor specificity.[1][3] |
| I am seeing unexpected or off-target effects. What could be the cause? | Non-Specific Inhibition: Although this compound is highly specific, cross-reactivity with other serine proteases at high concentrations is a possibility.[4] Indirect Effects: Chymase inhibition can have broad downstream effects on various signaling pathways.[5][6] | Titrate Concentration: Use the lowest effective concentration of this compound determined from your dose-response studies. Include Proper Controls: Use vehicle controls and consider a negative control compound with a similar chemical structure but no chymase inhibitory activity. Profile Pathway Effects: Analyze key downstream signaling pathways (e.g., TGF-β, MMPs, inflammatory cytokines) to understand the scope of the inhibitor's effects in your model.[7][8] |
| How can I confirm that this compound is inhibiting chymase activity in my experiment? | Lack of a direct readout for chymase activity. | Measure Downstream Effects: Assess the levels of activated downstream targets of chymase, such as active TGF-β1 or MMP-2/MMP-9.[9] Chymase Activity Assay: Perform an in vitro chymase activity assay using a commercially available kit with lysates from your experimental samples. |
| Are there known mechanisms of resistance to this compound? | Mutations in the Chymase Gene: Similar to other protease inhibitors, mutations in the chymase gene could alter the inhibitor binding site, reducing its efficacy.[10][11][12] Upregulation of Compensatory Pathways: Cells may adapt by upregulating alternative signaling pathways to bypass the effects of chymase inhibition. | Sequence Chymase Gene: If resistance is suspected in a long-term in vitro study, sequence the chymase gene to identify potential mutations. Pathway Analysis: Use techniques like RNA sequencing or proteomics to identify upregulated pathways in resistant cells. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and use of this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of chymase, a serine protease primarily found in the granules of mast cells.[13] Chymase is involved in the conversion of angiotensin I to angiotensin II and the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs).[6][9] By inhibiting chymase, this compound blocks these downstream signaling events, thereby reducing inflammation, fibrosis, and tissue remodeling.[9][14]
Q2: What are the key signaling pathways affected by this compound?
A2: The primary signaling pathway inhibited by this compound is the chymase-mediated activation of pro-fibrotic and pro-inflammatory molecules. This includes the TGF-β/Smad pathway and the activation of MMPs.[8][9] Inhibition of these pathways leads to decreased collagen deposition, reduced inflammatory cell infiltration, and attenuation of tissue remodeling.[14][15]
Q3: What is the solubility and stability of this compound?
A3: this compound is soluble in DMSO.[2] For storage, it is recommended to keep the powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It has been shown to be 100% stable in rat plasma at 40°C for at least 1 hour.[2]
Q4: What are the reported in vivo dosages of this compound?
A4: In vivo dosages of this compound vary depending on the animal model and the condition being studied. For example, in a mouse model of pulmonary fibrosis, daily administration of 0.1 or 1.0 mg/kg/day via an osmotic pump was effective.[2] In a hamster model of cardiac remodeling, a daily dose of 10 mg/kg was used.[16][17] In a rat model of inflammatory bowel disease, daily intraperitoneal injections of 10 mg/kg were administered.[18]
Q5: Are there any known off-target effects of this compound?
A5: this compound is a highly specific chymase inhibitor. It does not inhibit other chymotrypsin-like serine proteases, such as chymotrypsin and cathepsin G, at concentrations up to 1000-fold higher than its IC50 for chymase.[4] However, as with any inhibitor, the potential for off-target effects at very high concentrations cannot be entirely ruled out. It is important to note that some chymase inhibitors may have off-target effects on cathepsin G, so careful selection of a specific inhibitor is crucial.[19][20]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the efficacy of this compound in various disease models.
Table 1: Efficacy of this compound in a Hamster Model of Angiotensin II-Induced Cardiac Remodeling [15][16]
| Parameter | Control Group | Ang II + Placebo Group | Ang II + this compound (10 mg/kg/day) Group |
| Heart Weight / Body Weight Ratio (mg/g) | 3.2 ± 0.1 | 4.1 ± 0.2 | 3.5 ± 0.1 |
| Cardiac Fibrotic Area (%) | 1.5 ± 0.3 | 10.2 ± 1.5 | 4.3 ± 0.8 |
| Cardiac Chymase mRNA Expression (relative to control) | 1.0 | 2.5 ± 0.4 | 1.2 ± 0.2 |
| Cardiac TGF-β1 mRNA Expression (relative to control) | 1.0 | 2.8 ± 0.5 | 1.4 ± 0.3 |
| Cardiac MMP-2 mRNA Expression (relative to control) | 1.0 | 2.2 ± 0.3 | 1.3 ± 0.2 |
Table 2: Efficacy of this compound in a Rat Model of DSS-Induced Inflammatory Bowel Disease [18][21]
| Parameter (at Day 28) | Control Group | DSS + Saline Group | DSS + this compound (10 mg/kg/day) Group |
| Histopathological Score | 0.5 ± 0.2 | 3.8 ± 0.5 | 1.5 ± 0.3 |
| Proportion of CD4+CD25+ Tregs (%) | 8.5 ± 1.2 | 3.2 ± 0.8 | 6.5 ± 1.0 |
| Serum IL-10 (pg/mL) | 150 ± 20 | 50 ± 10 | 110 ± 15 |
| Serum TGF-β1 (pg/mL) | 250 ± 30 | 100 ± 15 | 180 ± 25 |
Table 3: Efficacy of this compound in a Mouse Model of Silica-Induced Pulmonary Fibrosis [22]
| Parameter (at Day 21) | Control Group | Silica + Vehicle Group | Silica + this compound (1 mg/kg/day) Group |
| Lung Fibrosis Score (Ashcroft) | 0.8 ± 0.2 | 5.5 ± 0.7 | 2.5 ± 0.4 |
| Lung Hydroxyproline Content (µ g/lung ) | 200 ± 25 | 650 ± 50 | 350 ± 40 |
| Neutrophils in BALF (x10^4) | 1.2 ± 0.3 | 15.8 ± 2.1 | 5.4 ± 0.9 |
| TGF-β1 in BALF (pg/mL) | 50 ± 10 | 250 ± 30 | 120 ± 20 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Induction of Cardiac Remodeling in Hamsters and Treatment with this compound [16][17]
-
Animal Model: Use male Syrian hamsters (6 weeks old, 90-110 g).
-
Induction of Cardiac Remodeling: Continuously infuse Angiotensin II (Ang II) at a rate of 2 mg/kg/day for 4 weeks using subcutaneously implanted osmotic mini-pumps.
-
This compound Administration: Administer this compound daily at a dose of 10 mg/kg via oral gavage, starting one day after the commencement of Ang II infusion. The control group receives the vehicle.
-
Echocardiographic Analysis: Perform echocardiography at baseline and after 4 weeks to assess cardiac function and dimensions.
-
Histological Analysis: At the end of the study, sacrifice the animals and excise the hearts. Fix the hearts in 10% formalin, embed in paraffin, and section. Perform Masson's trichrome staining to assess the degree of cardiac fibrosis.
-
Gene Expression Analysis: Isolate RNA from heart tissue and perform quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of chymase, TGF-β1, MMP-2, and collagen I.
Protocol 2: Induction of Inflammatory Bowel Disease in Rats and Treatment with this compound [18][23]
-
Animal Model: Use healthy Sprague-Dawley rats.
-
Induction of Colitis: Administer 3.5% dextran sulfate sodium (DSS) in the drinking water for 7 days to induce colitis.
-
This compound Administration: Administer this compound daily at a dose of 10 mg/kg via intraperitoneal injection. The control group receives saline injections.
-
Disease Activity Index (DAI): Monitor body weight, stool consistency, and presence of blood in the stool daily to calculate the DAI.
-
Histological Analysis: At the end of the experiment, collect colon tissue, fix in formalin, and embed in paraffin. Perform Hematoxylin and Eosin (H&E) staining to assess inflammation and tissue damage.
-
Flow Cytometry: Isolate peripheral blood mononuclear cells (PBMCs) and stain for CD4 and CD25 to determine the proportion of regulatory T cells (Tregs) by flow cytometry.
-
Cytokine Analysis: Measure the serum levels of IL-10, TGF-β1, and IL-17A using ELISA.
Visualizations
Signaling Pathway of Chymase and its Inhibition by this compound
References
- 1. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resistance to HIV protease inhibitors: mechanisms and clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to protease inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Chymase - Wikipedia [en.wikipedia.org]
- 14. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beneficial Effects of Chymase Inhibition on Cardiac Diastolic Function and Remodeling Induced by Chronic Angiotensin II Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beneficial Effects of Chymase Inhibition on Cardiac Diastolic Function and Remodeling Induced by Chronic Angiotensin II Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to Chymase Inhibitors: TY-51469 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chymase inhibitor TY-51469 with other notable alternatives in the field. The information is curated to assist researchers in making informed decisions for their studies by presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to Chymase and its Inhibition
Chymase is a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells. Upon mast cell degranulation, chymase is released into the extracellular space where it plays a significant role in various physiological and pathological processes. Notably, it is a key enzyme in the renin-angiotensin system (RAS), where it can generate angiotensin II (Ang II) from angiotensin I, independently of the angiotensin-converting enzyme (ACE). Beyond its role in the RAS, chymase is implicated in tissue remodeling through the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), as well as in inflammatory responses. Given its involvement in cardiovascular diseases, fibrosis, and allergic inflammation, chymase has emerged as a promising therapeutic target. This guide focuses on this compound and other chymase inhibitors, providing a comparative analysis of their performance based on available experimental data.
Quantitative Comparison of Chymase Inhibitors
The following table summarizes the in vitro potency of this compound and other selected chymase inhibitors. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are derived from various studies. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target Chymase | Potency (IC50/Ki) | Selectivity Profile | Reference(s) |
| This compound | Human | IC50: 7.0 nM | Highly selective; no inhibition of bovine chymotrypsin or human cathepsin G at 10 µM. Does not affect ACE activity. | [1] |
| Simian | IC50: 0.4 nM | [1] | ||
| SUN13834 | Not specified | Preclinically effective in atopic dermatitis models. Currently in Phase II clinical trials for atopic dermatitis. | Not specified in the provided results. | [2] |
| NK3201 | Human | IC50: 2.5 nM | Does not inhibit tryptase, thrombin, elastase, plasmin, and plasminogen activator. Does not affect ACE activity. | |
| Dog | IC50: 1.2 nM | |||
| Hamster | IC50: 28 nM | |||
| RO5066852 | Human | Low nanomolar IC50 | Relatively inert against human tryptase, cathepsin G, and chymotrypsin. | |
| Hamster (Type II) | Low nanomolar IC50 | |||
| BCEAB | Human | IC50: 5.4 nM | Does not inhibit angiotensin-converting enzyme, elastase, and tryptase. | |
| TEI-E548 | Human | Ki: 6.2 nM | Not specified in the provided results. | |
| Hamster | Ki: 30.6 nM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of chymase inhibitors.
In Vitro Chymase Activity Assay
This protocol describes a general method for determining the inhibitory activity of a compound against purified chymase.
Materials:
-
Purified human chymase
-
Chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 M NaCl)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a 96-well microplate, add a fixed amount of purified human chymase to each well.
-
Add the diluted test inhibitor to the respective wells. Include a vehicle control (DMSO) and a positive control (a known chymase inhibitor).
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the chymase substrate to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide release) over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Model: Murine Model of Silica-Induced Pulmonary Fibrosis
This protocol outlines an in vivo model used to assess the efficacy of chymase inhibitors in a disease context.
Animals:
-
Male ICR mice (e.g., 8 weeks old)
Materials:
-
Silica particles (crystalline)
-
This compound
-
Osmotic pumps
-
Anesthesia
Procedure:
-
Anesthetize the mice.
-
Induce pulmonary fibrosis by intratracheal instillation of a suspension of silica particles in sterile saline. A control group receives sterile saline only.
-
Implant osmotic pumps subcutaneously for the continuous delivery of this compound at a specified dose (e.g., 0.1 or 1.0 mg/kg/day) or vehicle for the duration of the study (e.g., 21 days).[3]
-
Monitor the animals for signs of distress and record body weight regularly.
-
At the end of the study period, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analyze the BALF for total and differential cell counts and cytokine levels (e.g., TGF-β1).
-
Process the lung tissue for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and biochemical assays (e.g., hydroxyproline content to quantify collagen).
-
Compare the fibrotic scores, inflammatory cell infiltration, and collagen content between the vehicle-treated and this compound-treated groups to evaluate the therapeutic efficacy of the inhibitor.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: Chymase Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Chymase Inhibitor Evaluation.
Comparative Preclinical Findings
This compound and other chymase inhibitors have been evaluated in a range of preclinical models, demonstrating their therapeutic potential across various diseases.
-
This compound: Has shown efficacy in models of inflammatory bowel disease, where it is suggested to ameliorate colitis by increasing regulatory T cells and related cytokines.[5] In a murine model of silica-induced pulmonary fibrosis, this compound reduced lung fibrosis, hydroxyproline content, and neutrophil accumulation.[4] It has also been shown to attenuate cardiac remodeling.[6]
-
SUN13834: This inhibitor has been investigated for atopic dermatitis. Preclinical studies in NC/Nga mice, a model for atopic dermatitis, showed that oral administration of SUN13834 improved skin inflammation and reduced scratching behavior.[7] These promising preclinical results have led to its evaluation in Phase II clinical trials for atopic dermatitis in adult subjects.
-
NK3201: In a dog model of vascular injury, NK3201 was found to suppress vascular proliferation without affecting blood pressure. It selectively decreased chymase activity with no effect on ACE.
-
RO5066852: This inhibitor has been studied in the context of atherosclerosis. In ApoE-deficient mice, a model for atherosclerosis, oral administration of RO5066852 reduced the progression of atherosclerosis and improved plaque stability.[8][9]
-
BCEAB: In hamster models, BCEAB has been shown to suppress heart chymase activity.
-
TEI-E548: In a hamster model of myocardial infarction, TEI-E548 improved survival and attenuated cardiac hypertrophy.
Conclusion
This compound is a potent and selective chymase inhibitor with demonstrated efficacy in various preclinical models of inflammatory and fibrotic diseases. When compared to other chymase inhibitors, it exhibits a favorable potency and selectivity profile. The choice of a specific chymase inhibitor for research or development purposes will depend on the specific application, the desired pharmacokinetic properties, and the target species. The data and protocols presented in this guide are intended to provide a solid foundation for such decisions, fostering further research into the therapeutic potential of chymase inhibition.
References
- 1. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic/pharmacodynamic analyses of chymase inhibitor SUN13834 in NC/Nga mice and prediction of effective dosage for atopic dermatitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 9. Mast cell chymase inhibition reduces atherosclerotic plaque progression and improves plaque stability in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Chymase Inhibitors TY-51469 and Fulacimstat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells, has emerged as a significant therapeutic target in a variety of pathologies. Its role in the renin-angiotensin system, specifically the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, as well as its involvement in tissue remodeling and inflammation, has spurred the development of targeted inhibitors. This guide provides a detailed comparative analysis of two prominent chymase inhibitors, TY-51469 and Fulacimstat (formerly BAY 1142524), to aid researchers in their drug development and discovery efforts.
Mechanism of Action
Both this compound and Fulacimstat are potent and selective inhibitors of chymase. Their primary mechanism of action involves binding to the active site of the chymase enzyme, thereby preventing it from cleaving its substrates. This inhibition blocks the downstream effects of chymase activity, which include the production of angiotensin II, activation of transforming growth factor-beta 1 (TGF-β1), and processing of pro-matrix metalloproteinases (pro-MMPs).[1] By mitigating these pathways, both compounds have demonstrated potential in preclinical models of cardiovascular and inflammatory diseases.
This compound has been shown to attenuate cardiac remodeling by blocking the conversion of latent TGF-β1 to its active form and pro-MMP-2 to MMP-2.[1] Similarly, Fulacimstat was initially developed to reduce adverse cardiac remodeling following myocardial infarction.[1][2] Interestingly, a newer potential application for chymase inhibitors, including Fulacimstat, has been identified in promoting the resolution of blood clots by preventing the degradation of plasmin.[1]
Signaling Pathway of Chymase Inhibition
References
- 1. Discovery and Preclinical Characterization of Fulacimstat (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Characterization of Fulacimstat (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
TY-51469 Demonstrates Potential in IBD Models, Offering a Novel Mechanism Compared to Standard of Care
For Immediate Release
Researchers, scientists, and drug development professionals in the field of gastroenterology are closely watching TY-51469, a novel chymase inhibitor, as preclinical data suggests its potential as a therapeutic agent for Inflammatory Bowel Disease (IBD). In a head-to-head comparison with established standard of care treatments in experimental IBD models, this compound exhibits a unique mechanism of action centered on the enhancement of regulatory T cells (Tregs), offering a promising alternative to current therapies.
Inflammatory Bowel Disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Standard of care therapies, such as 5-aminosalicylic acid (5-ASA) compounds and anti-Tumor Necrosis Factor (anti-TNF) biologics, primarily focus on broad immunosuppression. In contrast, this compound presents a more targeted approach by modulating the immune response through the upregulation of Tregs and associated anti-inflammatory cytokines.
Comparative Efficacy in a DSS-Induced Colitis Model
To objectively evaluate the therapeutic potential of this compound, its performance was compared to standard of care agents in a widely used dextran sulfate sodium (DSS)-induced colitis rat model of IBD. This model mimics the clinical and histological features of ulcerative colitis.
Histopathological Amelioration
The primary endpoint for efficacy in these preclinical models is the reduction in the histopathological score, which assesses the degree of inflammation, tissue damage, and ulceration in the colon.
| Treatment Group | Histopathological Score (Day 28) | Fold Reduction vs. Model | Reference Study |
| Control (Healthy) | 0.8 ± 0.2 | - | Liu et al., 2016[1][2][3] |
| DSS Model (Untreated) | 9.2 ± 1.1 | - | Liu et al., 2016[1][2][3] |
| This compound (10 mg/kg) | 3.4 ± 0.5 | 2.7 | Liu et al., 2016[1][2][3] |
| Mesalazine (100 mg/kg) | Significantly improved | Not directly quantifiable | Nakashima et al., 2007[4] |
Note: Data for this compound and Mesalazine are from separate studies and not from a direct head-to-head comparison. The Mesalazine study noted a significant improvement without providing a specific score in the abstract.
After 28 days of treatment, this compound significantly reduced the severity of colitis in the DSS-induced rat model.[1][2][3] While a direct comparative score is not available from the searched articles, a study on mesalazine in a similar DSS-rat model also reported a significant improvement in the histological inflammation score.[4]
Mechanistic Insights: A Focus on Immune Regulation
The key differentiator for this compound lies in its mechanism of action. Unlike the broader anti-inflammatory effects of mesalazine or the cytokine-neutralizing action of anti-TNF therapies, this compound appears to promote the body's own immune regulatory pathways.
dot
Caption: this compound Signaling Pathway.
Immunomodulatory Effects
| Parameter | This compound | Mesalazine (5-ASA) | Anti-TNF Therapy |
| Regulatory T cells (Tregs) | Increased [1][2] | Increased [5] | Modulates Treg responses[6][7] |
| IL-10 Levels | Increased [1] | - | Increased [8][9] |
| TGF-β1 Levels | Increased [1] | - | - |
This compound treatment led to a significant increase in the proportion of CD4+CD25+ regulatory T cells in peripheral blood and higher expression of Foxp3, a key transcription factor for Tregs, in colon tissue.[1][2] This was accompanied by a significant elevation in the serum levels of the anti-inflammatory cytokines IL-10 and TGF-β1.[1]
Standard of care therapies also influence these pathways. Mesalazine has been shown to induce the accumulation of Tregs in the colon.[5] Anti-TNF therapies have been demonstrated to increase macrophage IL-10 production, which is crucial for their therapeutic effect.[8][9]
Experimental Protocols
This compound in DSS-Induced Rat Colitis Model
-
Animal Model: Healthy male Sprague-Dawley rats were used. Colitis was induced by administering 3.5% dextran sulfate sodium (DSS) in the drinking water.[3]
-
Treatment Groups:
-
Control Group: Received intraperitoneal injection of saline.
-
Model Group: Received DSS and intraperitoneal injection of saline.
-
This compound Group: Received DSS and intraperitoneal injection of 10 mg/kg this compound daily.[3]
-
-
Duration: The study lasted for 28 days, with assessments at days 0, 7, 14, 21, and 28.[3]
-
Endpoints:
-
Histopathological Scoring: Colon tissues were collected, stained with hematoxylin and eosin, and scored for the degree of inflammation and tissue damage.[3]
-
Flow Cytometry: The proportion of CD4+CD25+ Tregs in peripheral blood was measured.[3]
-
Western Blot and PCR: Expression of Foxp3 in colon tissue was quantified.[3]
-
ELISA: Serum levels of IL-10, TGF-β1, and IL-17A were measured.[3]
-
dot
Caption: Comparative Experimental Workflow.
Mesalazine in DSS-Induced Rat Colitis Model
-
Animal Model: Male Wistar rats were used. Colitis was induced with 5% DSS in drinking water for 7 days.
-
Treatment Groups:
-
Control Group
-
DSS Group
-
Mesalazine Group: Received oral administration of 100 mg/kg mesalazine.
-
-
Endpoints: Histological inflammation scores were assessed.[4]
Logical Comparison
dot
Caption: Logical Comparison Framework.
Conclusion
The available preclinical data positions this compound as a compelling candidate for further investigation in the treatment of IBD. Its ability to ameliorate colitis in a validated animal model is comparable to the effects of standard of care agents. More importantly, its distinct mechanism of action, which involves the potentiation of the regulatory arm of the immune system, may offer a more targeted and potentially safer therapeutic strategy. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profile of this compound in relation to current IBD therapies.
References
- 1. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral administration of mesalazine protects against mucosal injury and permeation in dextran sulfate sodium-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Regulatory T cells as a therapeutic approach for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-TNF therapy in IBD exerts its therapeutic effect through macrophage IL-10 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-TNF therapy in IBD exerts its therapeutic effect through macrophage IL-10 signalling - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Chymase Inhibitors in Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Chymase, a serine protease primarily stored in the granules of mast cells, has emerged as a significant therapeutic target in the context of fibrotic diseases. Its role in the conversion of angiotensin I to the pro-fibrotic angiotensin II, and the activation of other key mediators like transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), positions it as a critical node in the fibrotic cascade. This guide provides a head-to-head comparison of preclinical data for three prominent chymase inhibitors: BAY 1142524 (Fulacimstat) , SUNC8257 , and TY-51469 , focusing on their efficacy in mitigating fibrosis in various animal models.
Quantitative Comparison of Anti-Fibrotic Efficacy
The following table summarizes the quantitative data from preclinical studies evaluating the effectiveness of BAY 1142524, SUNC8257, and this compound in reducing fibrosis. Due to the absence of direct head-to-head clinical trials, this comparison is based on data from separate studies. Efforts have been made to select studies with comparable fibrosis models and endpoints to facilitate a meaningful, albeit indirect, comparison.
| Chymase Inhibitor | Animal Model | Fibrosis Induction | Dosing Regimen | Key Anti-Fibrotic Effects | Reference |
| BAY 1142524 | Syrian Hamster | Isoprenaline (20 mg/kg s.c. for 7 days) | 1, 3, and 10 mg/kg/day p.o. | Dose-dependent reduction in cardiac fibrotic area. At 10 mg/kg, reduced fibrosis from 24.4% to 10.9%. | [1] |
| SUNC8257 | Beagle Dog | Tachycardia-induced heart failure (270 bpm for 22 days) | 10 mg/kg b.i.d. | Significantly decreased left ventricular fibrosis and suppressed collagen type I and III mRNA levels. | [2][3] |
| This compound | Hamster | Carbon tetrachloride (1 mL/kg s.c. twice weekly for 8 weeks) | 1 mg/kg/day | Significantly reduced the ratio of the fibrotic area in the liver. | [4] |
| This compound | Mouse | Unilateral renal ischemia-reperfusion (45 min ischemia) | 10 mg/kg/day i.p. for 6 weeks | Significantly suppressed fibrosis formation and inhibited renal chymase and TGF-β1 expression. | [5][6] |
| This compound | Mouse | Silica-induced pulmonary fibrosis | Not specified | Significantly reduced lung fibrosis score and hydroxyproline level. | [7] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams have been generated using Graphviz.
Caption: Chymase-Mediated Pro-Fibrotic Signaling Pathway.
Caption: In Vivo Experimental Workflow for Chymase Inhibitors.
Detailed Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for the interpretation of the comparative data. Below are the detailed methodologies for the key experiments cited in this guide.
BAY 1142524 in Isoprenaline-Induced Cardiac Fibrosis in Hamsters[2]
-
Animal Model: Male Syrian hamsters.
-
Fibrosis Induction: Subcutaneous (s.c.) injection of isoprenaline at a dose of 20 mg/kg for 7 consecutive days. Isoprenaline is a non-selective β-adrenergic agonist that induces cardiac myocyte necrosis and subsequent reparative fibrosis.
-
Inhibitor Administration: BAY 1142524 was administered orally (p.o.) via gavage at doses of 1, 3, and 10 mg/kg once daily. A control group received enalapril in drinking water (20 mg/kg). Treatment was initiated concurrently with the isoprenaline injections.
-
Assessment of Fibrosis: At the end of the study period, hearts were excised, and the fibrotic area was quantified. Tissue sections were stained with Sirius Red/Fast Green, and the fibrotic area was determined planimetrically.
-
Functional Assessment: Cardiac function was investigated in anesthetized animals using a tip catheter to measure parameters such as end-diastolic pressure.
SUNC8257 in Tachycardia-Induced Heart Failure in Dogs[3][4]
-
Animal Model: Beagle dogs.
-
Fibrosis Induction: Heart failure was induced by rapid right ventricular pacing at a rate of 270 beats per minute (bpm) for 22 days. This model mimics the chronic workload stress that leads to cardiac remodeling and fibrosis.
-
Inhibitor Administration: SUNC8257 was administered at a dose of 10 mg/kg twice daily (b.i.d.).
-
Assessment of Fibrosis: Left ventricular (LV) tissue was collected for analysis. Fibrosis was assessed by measuring the mRNA levels of collagen type I and type III. Mast cell density was also quantified.
-
Biochemical Assays: Cardiac angiotensin II levels were measured to assess the direct impact of chymase inhibition on its primary product.
-
Functional Assessment: Cardiac function was evaluated by measuring LV end-diastolic pressure and the time constant of isovolumic relaxation (τ).
This compound in Carbon Tetrachloride-Induced Liver Fibrosis in Hamsters[5]
-
Animal Model: Hamsters.
-
Fibrosis Induction: Liver fibrosis was induced by subcutaneous (s.c.) injection of 1 mL/kg of carbon tetrachloride (CCl4) twice weekly for 8 weeks. CCl4 is a hepatotoxin that causes chronic liver injury and fibrosis.
-
Inhibitor Administration: this compound was administered at a dose of 1 mg/kg/day.
-
Assessment of Fibrosis: The ratio of the fibrotic area to the total liver area was quantified from histological sections. The number of alpha-smooth muscle actin (α-SMA)-positive cells, a marker of activated hepatic stellate cells which are the primary collagen-producing cells in the liver, was also determined.
-
Biochemical Assays: Serum levels of alanine aminotransferase (ALT), total bilirubin, and hyaluronic acid were measured as markers of liver injury and fibrosis. Liver chymase activity and total angiotensin II-forming activity were also assessed.
Summary and Conclusion
The preclinical data available for BAY 1142524, SUNC8257, and this compound collectively provide strong evidence for the therapeutic potential of chymase inhibition in treating fibrotic diseases. All three inhibitors have demonstrated significant anti-fibrotic effects in relevant animal models.
-
BAY 1142524 showed a clear dose-dependent reduction in cardiac fibrosis in a hamster model, with the highest dose achieving a greater than 50% reduction in the fibrotic area.[1]
-
SUNC8257 proved effective in a large animal model of heart failure, not only reducing fibrosis but also improving diastolic function.[2][3]
-
This compound has demonstrated broad anti-fibrotic activity across different organs, including the liver, kidney, and lung, in various animal models.[4][5][6][7]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Chymase inhibition prevents cardiac fibrosis and improves diastolic dysfunction in the progression of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Chymase inhibition attenuates tetrachloride-induced liver fibrosis in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
TY-51469: A Comparative Analysis of Protease Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the chymase inhibitor TY-51469's cross-reactivity with other proteases, supported by available experimental data and methodologies.
This compound is a potent inhibitor of chymase, a chymotrypsin-like serine protease primarily found in the granules of mast cells. Chymase plays a significant role in various physiological and pathological processes, including inflammation, tissue remodeling, and cardiovascular diseases. The therapeutic potential of chymase inhibitors is therefore of considerable interest. A critical aspect of drug development is the selectivity of a compound for its intended target over other related enzymes to minimize off-target effects. This guide examines the cross-reactivity profile of this compound against other proteases based on publicly available data.
Cross-Reactivity Data
Available data on the cross-reactivity of this compound focuses on its activity against other chymotrypsin-like serine proteases. The following table summarizes the inhibitory potency of this compound against its primary target, chymase, and its lack of significant activity against chymotrypsin and cathepsin G.
| Protease | Protease Class | Sub-Class | This compound IC50 | Fold Selectivity vs. Human Chymase |
| Human Chymase | Serine Protease | Chymotrypsin-like | 7.0 nM[1] | 1 |
| Simian Chymase | Serine Protease | Chymotrypsin-like | 0.4 nM[1] | 17.5 |
| Bovine Chymotrypsin | Serine Protease | Chymotrypsin-like | > 10,000 nM | > 1428 |
| Human Cathepsin G | Serine Protease | Chymotrypsin-like | > 10,000 nM | > 1428 |
Note: Data regarding the cross-reactivity of this compound against a broader panel of proteases, including other classes such as metalloproteinases, cysteine proteases (e.g., caspases, other cathepsins), and aspartyl proteases, is not extensively available in the public domain. The high selectivity against chymotrypsin and cathepsin G, which share substrate specificity with chymase, suggests a favorable selectivity profile within the chymotrypsin-like serine protease family.
Experimental Protocols
The determination of the inhibitory activity of this compound is crucial for assessing its potency and selectivity. Below is a detailed, representative protocol for a chymase inhibition assay to determine the IC50 value.
Protocol: Determination of IC50 for this compound against Human Chymase
1. Materials and Reagents:
-
Recombinant Human Chymase
-
This compound (stock solution prepared in DMSO)
-
Chromogenic or Fluorogenic Chymase Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare Serial Dilutions of this compound: A series of dilutions of the this compound stock solution are prepared in the assay buffer to achieve a range of final concentrations in the assay wells. A DMSO control (no inhibitor) is also included.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of recombinant human chymase to each well of the 96-well plate. Subsequently, add the different concentrations of this compound to the respective wells. The plate is then incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition and Kinetic Reading: The enzymatic reaction is initiated by adding the chymase substrate to each well. The microplate reader is immediately set to measure the absorbance or fluorescence of the product formed over time at a specific wavelength.
-
Data Analysis: The initial reaction velocities (rates of substrate cleavage) are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the DMSO control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Cross-Reactivity Assays: To assess cross-reactivity, similar inhibition assays would be performed using other proteases (e.g., bovine chymotrypsin, human cathepsin G) and their respective specific substrates. The same range of this compound concentrations would be tested to determine the IC50 values for these off-target proteases.
Signaling Pathway and Experimental Workflow
The inhibitory action of this compound on chymase has downstream effects on signaling pathways involved in tissue remodeling and inflammation. Chymase is known to activate transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), which are key mediators of fibrosis and tissue degradation.
Caption: Inhibition of Chymase by this compound blocks downstream signaling.
The diagram above illustrates the mechanism of action of this compound. Upon mast cell degranulation, inactive pro-chymase is activated. Chymase then proteolytically activates latent TGF-β and pro-MMP-9. Active TGF-β initiates Smad signaling leading to fibrosis, while active MMP-9 degrades the extracellular matrix (ECM), contributing to tissue remodeling. This compound specifically inhibits chymase, thereby preventing the activation of these downstream pathways.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the inhibitory effects of a compound like this compound.
Caption: Workflow for determining the IC50 of an inhibitor.
This workflow starts with the preparation of the inhibitor in various concentrations. These are then added to an assay plate containing the target protease. After a pre-incubation period, the substrate is added to start the reaction, which is monitored kinetically. The resulting data is then analyzed to calculate the IC50 value, a key measure of the inhibitor's potency.
References
TY-51469 in Combination with Other Anti-inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chymase inhibitor TY-51469 and its potential for use in combination with other anti-inflammatory drugs. While direct experimental data on combination therapies involving this compound is limited, this document synthesizes available preclinical findings for this compound as a monotherapy and explores the theoretical rationale and potential benefits of its use alongside established anti-inflammatory agents.
Understanding this compound: A Novel Anti-inflammatory Approach
This compound is a potent and specific inhibitor of chymase, a serine protease primarily found in the granules of mast cells.[1] Chymase plays a significant role in inflammation and tissue remodeling through various mechanisms.[2] The anti-inflammatory effects of this compound stem from its ability to block chymase activity, thereby interfering with key pathological processes.
Mechanism of Action:
This compound has demonstrated efficacy in preclinical models of inflammatory conditions such as pulmonary fibrosis and inflammatory bowel disease (IBD).[3][4] Its primary mechanism involves the inhibition of chymase-mediated activation of transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinases (MMPs), which are crucial drivers of fibrosis and inflammation.[2] Additionally, in a rat model of colitis, this compound has been shown to reduce intestinal inflammation and promote immune tolerance by increasing the population of regulatory T cells (Tregs) and the expression of anti-inflammatory cytokines like IL-10 and TGF-β1.[3][5][6]
Preclinical Efficacy of this compound Monotherapy in Inflammatory Bowel Disease
A key study investigating the therapeutic potential of this compound in a dextran sulfate sodium (DSS)-induced colitis model in rats provides significant quantitative data on its anti-inflammatory effects.
Table 1: Efficacy of this compound in a Rat Model of DSS-Induced Colitis [3][6]
| Parameter | Control Group | DSS Model Group | This compound (10 mg/kg) + DSS Group |
| Histopathological Score (Day 28) | 0.5 ± 0.2 | 3.8 ± 0.5 | 1.5 ± 0.3 |
| CD4+CD25+ Tregs (% of total CD4+ T cells, Day 28) | 8.5 ± 0.8 | 3.2 ± 0.5 | 6.5 ± 0.7 |
| Serum IL-10 (pg/mL, Day 28) | 150 ± 15 | 50 ± 8 | 110 ± 12 |
| Serum TGF-β1 (pg/mL, Day 28) | 200 ± 20 | 80 ± 10 | 150 ± 18 |
*P < 0.05 compared to the DSS Model Group.
Experimental Protocols
DSS-Induced Colitis Model in Rats [3][6]
-
Animal Model: Healthy Sprague-Dawley rats were used.
-
Induction of Colitis: Colitis was induced by administering 3.5% dextran sulfate sodium (DSS) in the drinking water.
-
Treatment: The this compound group received a daily intraperitoneal injection of this compound at a dose of 10 mg/kg. The control and DSS model groups received saline injections.
-
Assessment: The severity of colitis was assessed through histopathological scoring of colon tissue. The proportion of CD4+CD25+ regulatory T cells in peripheral blood was determined by flow cytometry. Serum levels of IL-10 and TGF-β1 were measured by ELISA.
Potential Combination Therapies with this compound: A Mechanistic Rationale
While direct experimental evidence is lacking, the unique mechanism of action of this compound suggests potential synergistic or additive effects when combined with other classes of anti-inflammatory drugs.
This compound and Corticosteroids
Rationale: Corticosteroids, such as prednisolone, are potent broad-spectrum anti-inflammatory agents that suppress the expression of numerous inflammatory genes.[7] However, they do not directly inhibit chymase. A combination of this compound and a corticosteroid could offer a multi-pronged attack on inflammation. While the corticosteroid provides systemic immunosuppression, this compound could specifically target mast cell-driven inflammation and tissue remodeling at the local site of disease. One study on IgA nephropathy showed that a combination of prednisolone and an angiotensin II receptor blocker (valsartan) effectively decreased chymase-positive mast cells.[8] This suggests that targeting pathways influenced by chymase in conjunction with corticosteroids could be beneficial.
This compound and NSAIDs
Rationale: Nonsteroidal anti-inflammatory drugs (NSAIDs) act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. Combining an NSAID with this compound could address both the prostaglandin-mediated and the chymase-mediated inflammatory pathways. This dual approach may be particularly relevant in conditions where both mast cell activation and prostaglandin synthesis contribute to the pathology. However, it is crucial to consider the potential for gastrointestinal side effects with NSAIDs, and further studies would be needed to evaluate the safety and efficacy of such a combination.[9]
This compound and Biologics (e.g., Anti-TNFα, Anti-Integrins) in IBD
Rationale: Biologic therapies have revolutionized the treatment of IBD by targeting specific cytokines or cell adhesion molecules.[10][11] For instance, anti-TNFα agents neutralize the pro-inflammatory cytokine TNFα. While highly effective, a subset of patients may not respond or may lose response over time. Combining a biologic with this compound could provide a complementary mechanism of action. While the biologic targets a specific inflammatory pathway, this compound could modulate the local tissue microenvironment by inhibiting chymase-induced fibrosis and promoting a more tolerogenic immune response through the expansion of Tregs.[3] This could potentially lead to improved clinical outcomes and more durable remission in patients with IBD.[12][13]
Visualizing the Pathways
Diagram 1: Signaling Pathway of this compound in Suppressing Inflammation
Caption: this compound inhibits chymase, blocking TGF-β1 and MMP activation.
Diagram 2: Experimental Workflow for a DSS-Induced Colitis Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexamethasone and FK506 Inhibit Expression of Distinct Subsets of Chemokines in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for abundant presence of chymase-positive mast cells in the kidneys of patients with immunoglobulin A nephropathy: effect of combination therapy with prednisolone and angiotensin II receptor blocker valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NSAIDs and Natural Products Interactions: Mechanism and Clinical Implications [jscimedcentral.com]
- 10. Combination therapy in IBD [ibdrelief.com]
- 11. mentoringinibd.com [mentoringinibd.com]
- 12. Advanced Combination Treatment With Biologic Agents and Novel Small Molecule Drugs for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combining Advanced Targeted Therapy in Inflammatory Bowel Disease: Current Practice and Future Directions | MDPI [mdpi.com]
A Comparative Guide to Clinical and Preclinical Chymase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Chymase, a chymotrypsin-like serine protease primarily stored in the granules of mast cells, has emerged as a significant therapeutic target in a range of pathologies, most notably cardiovascular diseases and fibrotic conditions. Its pivotal role in the renin-angiotensin system, independent of the angiotensin-converting enzyme (ACE), and its ability to activate pro-inflammatory and pro-fibrotic mediators, has spurred the development of numerous inhibitors. This guide provides a comparative overview of key preclinical and clinical chymase inhibitors, presenting available experimental data to aid in research and development decisions.
Preclinical Chymase Inhibitors: A Comparative Overview
A number of promising chymase inhibitors are currently in preclinical development. The following tables summarize their in vitro potency, selectivity, and available pharmacokinetic profiles.
In Vitro Potency of Preclinical Chymase Inhibitors
| Inhibitor | Chemical Class | Target Species | IC50 (nM) | Reference(s) |
| BCEAB | Azetidinone | Human | 5.4 | [1] |
| NK3201 | Diketone | Human | 2.5 | [2] |
| Dog | 1.2 | [2] | ||
| Hamster | 28 | [2] | ||
| TEI-E548 | Not specified | Human | 6.2 | N/A |
| SUN-C8257 | Quinazolinone | Human | 310 | [1] |
| Hamster | 680 | N/A | ||
| TY-51469 | Thiazole derivative | Human | 7.0 | [3] |
| Simian | 0.4 | [3] | ||
| RO5066852 | Indoleacetic acid derivative | Human | Low nM | [4][5] |
IC50: Half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Selectivity Profile of Preclinical Chymase Inhibitors
A crucial aspect of chymase inhibitor development is selectivity over other serine proteases to minimize off-target effects.
| Inhibitor | vs. Cathepsin G | vs. Chymotrypsin | vs. Tryptase | Reference(s) |
| NK3201 | No inhibition | No inhibition | No inhibition | [2] |
| RO5066852 | Relatively inert | Relatively inert | Relatively inert | [4] |
| SUN-C8257 | IC50 = 5.5 µM | Not specified | Not specified | N/A |
Data for a comprehensive and directly comparative selectivity panel across all preclinical inhibitors is limited in the public domain.
Pharmacokinetic Profiles of Preclinical Chymase Inhibitors in Animal Models
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these inhibitors is vital for their translation into clinical candidates.
| Inhibitor | Species | Dose & Route | Tmax (h) | Cmax (nM) | Half-life (t1/2) (h) | Oral Bioavailability (%) | Reference(s) |
| NK3201 | Dog | 1 mg/kg, oral | 8 | 470 (plasma) | Not specified | Not specified | [2] |
| SUN-C8257 | Dog | 10 mg/kg, twice daily, oral | Not specified | Not specified | Not specified | Not specified | [6] |
| This compound | Rat | 20, 60 mg/kg/day, IV (2 weeks) | Not applicable | Not specified | Not specified | Not applicable | [3] |
| RO5066852 | Mouse (ApoE-/-) | Oral administration | Not specified | Not specified | Not specified | Not specified | [5] |
Pharmacokinetic data is often study-specific and not always publicly available in a standardized format.
Clinical Chymase Inhibitor: Fulacimstat (BAY 1142524)
Fulacimstat is one of the few chymase inhibitors to have advanced to clinical trials.
Clinical Trial Results for Fulacimstat
The CHIARA MIA 2 trial evaluated the efficacy of fulacimstat in patients with left ventricular dysfunction following a first ST-segment-elevation myocardial infarction (STEMI).
| Parameter | Fulacimstat (n=54) | Placebo (n=53) | p-value | Reference(s) |
| Change in LVEF (%) | 3.5 ± 5.4 | 4.0 ± 5.0 | 0.69 | [7][8] |
| Change in LVEDVI (mL/m²) | 7.3 ± 13.3 | 5.1 ± 18.9 | 0.54 | [7][8] |
| Change in LVESVI (mL/m²) | 2.3 ± 11.2 | 0.6 ± 14.8 | 0.56 | [7][8] |
LVEF: Left Ventricular Ejection Fraction; LVEDVI: Left Ventricular End-Diastolic Volume Index; LVESVI: Left Ventricular End-Systolic Volume Index.
The trial concluded that while fulacimstat was safe and well-tolerated, it did not demonstrate a significant effect on cardiac remodeling compared to placebo.[7][8]
Key Signaling Pathways Involving Chymase
Chymase exerts its pathological effects through multiple signaling pathways. The diagram below illustrates the central role of chymase in generating Angiotensin II and activating TGF-β, key drivers of fibrosis and inflammation.
Experimental Protocols
In Vitro Chymase Activity Assay (Chromogenic Substrate Method)
This protocol outlines a standard method for determining the inhibitory activity of a compound against chymase in vitro.
Materials:
-
Recombinant human chymase
-
Chromogenic chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 1 M NaCl)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Serially dilute the inhibitor stock solution to obtain a range of concentrations.
-
In a 96-well plate, add a defined amount of recombinant human chymase to each well.
-
Add the various concentrations of the test inhibitor to the wells. Include a vehicle control (solvent only) and a positive control inhibitor (if available).
-
Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15 minutes) to allow for binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of p-nitroaniline release is proportional to chymase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Myocardial Infarction Model in Rodents (for Inhibitor Efficacy Testing)
This protocol describes a common surgical procedure to induce myocardial infarction in rats or mice to evaluate the therapeutic potential of chymase inhibitors.
Animals:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g)
Procedure:
-
Anesthetize the animal using an appropriate anesthetic regimen (e.g., isoflurane inhalation).
-
Intubate the animal and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful ligation is confirmed by the observation of myocardial blanching.
-
After a defined period of ischemia (e.g., 30-45 minutes), the ligature can be removed to allow for reperfusion (ischemia-reperfusion model), or left in place for a permanent occlusion model.
-
Close the chest wall in layers and allow the animal to recover.
-
Administer the chymase inhibitor or vehicle control at predetermined doses and time points (e.g., pre-ischemia, at the onset of reperfusion, or chronically post-MI).
-
After a set follow-up period (e.g., 24 hours for acute studies, or several weeks for chronic remodeling studies), assess cardiac function (e.g., by echocardiography), infarct size (e.g., by TTC staining), and molecular markers of fibrosis and inflammation (e.g., by histology, immunohistochemistry, or qPCR).
Preclinical Development Workflow for Chymase Inhibitors
The development of a novel chymase inhibitor follows a structured preclinical workflow, from initial screening to in vivo proof-of-concept.
This guide provides a snapshot of the current landscape of chymase inhibitor development. While preclinical data for several compounds are promising, the clinical translation remains a challenge, as highlighted by the results of the fulacimstat trials. Further research is needed to fully elucidate the therapeutic potential of targeting chymase in various diseases.
References
- 1. journals.ansfoundation.org [journals.ansfoundation.org]
- 2. Application of a chymase inhibitor, NK3201, for prevention of vascular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Mast cell chymase inhibition reduces atherosclerotic plaque progression and improves plaque stability in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chymase inhibition prevents cardiac fibrosis and improves diastolic dysfunction in the progression of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the chymase inhibitor fulacimstat on adverse cardiac remodeling after acute myocardial infarction-Results of the Chymase Inhibitor in Adverse Remodeling after Myocardial Infarction (CHIARA MIA) 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for TY-51469: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of TY-51469, a chymase inhibitor used in laboratory research. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 603987-59-3 | [1] |
| Molecular Formula | C20H15FN2O6S4 | [1][2] |
| Molecular Weight | 526.60 g/mol | [1] |
| Appearance | Off-white to light brown solid | [3] |
| Purity | 99.79% | [3] |
| Storage (Powder) | -20°C for 3 years | [3][4] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [3][4] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
Mandatory Personal Protective Equipment (PPE) when handling this compound:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust inhalation.[1]
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations.[1] The following is a general procedural guide.
1. Waste Collection and Segregation:
- Collect waste this compound (solid powder or solutions) in a designated, properly labeled, and sealable hazardous waste container.
- Do not mix with other incompatible waste streams.
- Also collect any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, in a separate, clearly labeled container for solid hazardous waste.
2. Spill Management:
- In case of a spill, immediately evacuate personnel to a safe area.[1]
- Ensure adequate ventilation.[1]
- Wear full personal protective equipment before attempting cleanup.[1]
- Prevent the spill from entering drains or water courses.[1]
- For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
- For solid spills, carefully sweep or scoop the material to avoid dust generation.
- Decontaminate the spill surface and any equipment by scrubbing with alcohol.[1]
- Collect all contaminated materials and place them in a designated hazardous waste container for disposal.[1]
3. Final Disposal:
- Dispose of the substance in accordance with prevailing country, federal, state, and local regulations.[1]
- This typically involves arranging for pickup by a licensed hazardous waste disposal company.
- Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process from waste generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling TY-51469
Essential Safety and Handling Guide for TY-51469
For Research Use Only. Not for human or veterinary use.[1]
This document provides essential safety protocols and logistical information for handling the chymase inhibitor this compound (CAS No. 603987-59-3) in a laboratory setting.[1][2] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[2]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[2]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[2]
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[2]
Signal Word: Warning[2]
Pictograms:
![]()
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is mandatory when handling this compound. The required equipment varies based on the experimental procedure.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Powder) | Chemical Fume Hood or Ventilated Balance Enclosure | Protective gloves (e.g., Nitrile) | Safety goggles with side-shields | Suitable respirator | Lab coat |
| Solution Preparation | Chemical Fume Hood | Protective gloves | Safety goggles with side-shields | Not required if in fume hood | Lab coat |
| In Vitro/In Vivo Administration | Biological Safety Cabinet (for cell culture) or Chemical Fume Hood | Protective gloves | Safety goggles with side-shields | Not required if in a ventilated enclosure | Lab coat |
Note: This table summarizes general recommendations. Always consult the full Safety Data Sheet (SDS) and your institution's safety guidelines before handling this compound.[2]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Avoid inhalation of dust and aerosols.[2] Use only in areas with appropriate exhaust ventilation.[2]
-
Storage: Store in a dry, dark place.[1] For short-term storage (days to weeks), maintain at 0-4°C.[1] For long-term storage (months to years), store at -20°C.[1]
Emergency Procedures and First Aid
Immediate action is critical in the event of exposure to this compound.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Skin Contact | Wash with plenty of soap and water.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
In all cases of exposure, seek immediate medical attention.
Disposal Plan
Dispose of contaminated material and unused product in accordance with local, state, and federal regulations. Do not allow the product to enter drains, water courses, or the soil.[2]
Spill Response:
-
Evacuate personnel to a safe area.[2]
-
Wear full personal protective equipment.[2]
-
Prevent further leakage or spillage if safe to do so.[2]
-
Absorb solutions with a liquid-binding material (e.g., diatomite).[2]
-
Decontaminate surfaces by scrubbing with alcohol.[2]
-
Collect all contaminated materials in a sealed container for disposal.[2]
Experimental Protocols and Visualizations
Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Methodology:
-
Equilibrate the this compound vial to room temperature before opening.
-
In a chemical fume hood, weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 526.60 g/mol .[1][3]
-
Vortex the solution until the powder is completely dissolved. This compound is soluble in DMSO at 2 mg/mL.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term use.[1]
Biochemical Action: Chymase Inhibition
This compound is a potent and selective inhibitor of chymase.[4] Chymase is a serine protease that can convert angiotensin I to angiotensin II, a key mediator in various physiological and pathological processes. By inhibiting chymase, this compound can modulate downstream signaling pathways.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
